4-Chloro-2-methylpyrido[3,4-d]pyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylpyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIBEFIEMQBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544427 | |
| Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101900-98-5 | |
| Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also draws upon information from closely related analogs to provide a thorough understanding of its characteristics.
Core Physicochemical Properties
Quantitative experimental data for the physicochemical properties of this compound are not extensively available in publicly accessible literature. The following table summarizes the key known and calculated identifiers for this compound.
| Property | Value | Source |
| CAS Number | 101900-98-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₆ClN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 179.61 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=NC2=C(C=CN=C2)C(Cl)=N1 | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available | |
| Solubility | Data not available |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a representative synthetic route can be inferred from the preparation of analogous pyrido[3,4-d]pyrimidine derivatives.[2] The following is a plausible multi-step synthesis.
General Synthetic Workflow
Caption: A plausible two-step synthesis of this compound.
Step 1: Synthesis of 2-methylpyrido[3,4-d]pyrimidin-4-ol
-
A mixture of a suitable 3-amino-4-pyridinecarboxylic acid derivative and acetamidine hydrochloride in a high-boiling point solvent (e.g., diphenyl ether) is heated to reflux (approximately 180-200 °C) for 2-4 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with a suitable organic solvent (e.g., ethanol, diethyl ether) to remove impurities.
-
The crude product is then purified, typically by recrystallization from a solvent such as ethanol or by column chromatography on silica gel, to yield the 2-methylpyrido[3,4-d]pyrimidin-4-ol intermediate.
Step 2: Synthesis of this compound
-
The 2-methylpyrido[3,4-d]pyrimidin-4-ol intermediate is suspended in a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added.
-
The mixture is heated to reflux (approximately 110-120 °C) for 4-6 hours, during which the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) or by column chromatography to afford the final product, this compound.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and the positions of the methyl group and protons on the pyridopyrimidine core.
-
Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound.
-
Melting Point Analysis: The melting point would be determined to assess the purity of the final product.
Biological Activity and Signaling Pathways
The pyrido[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with kinase inhibitory activity.[3][4] Derivatives of this heterocyclic system have been investigated as inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[5][6][7]
While specific biological data for this compound is scarce, it is plausible that this compound, like its analogs, functions as a kinase inhibitor. The general mechanism of action for such inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Potential Kinase Inhibition Signaling Pathway
Caption: Potential mechanism of action via kinase signaling pathway inhibition.
This diagram illustrates a simplified, generic signal transduction pathway mediated by a protein kinase. This compound is hypothesized to inhibit the protein kinase, thereby blocking the downstream signaling events that lead to cellular responses like proliferation and survival. The specific kinase(s) targeted by this compound would need to be determined through further experimental investigation. Review articles on the broader class of pyridopyrimidines suggest potential targets could include tyrosine kinases, MAP kinases, and cyclin-dependent kinases (CDKs).[8]
Conclusion
This compound is a heterocyclic compound with potential applications in drug discovery, likely as a kinase inhibitor. While detailed physicochemical data for this specific molecule is limited, its synthesis can be achieved through established chemical routes used for analogous structures. Further research is warranted to fully elucidate its physicochemical properties, biological targets, and therapeutic potential. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and pharmacology of this promising scaffold.
References
- 1. 101900-98-5|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
4-Chloro-2-methylpyrido[3,4-d]pyrimidine spectral data (NMR, IR, Mass)
An In-depth Technical Guide on the Predicted Spectral Data of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its scaffold, which is present in various biologically active molecules. Structural elucidation is fundamental to its research and development, relying heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document provides a detailed overview of the predicted spectral characteristics of this molecule and outlines generalized experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
Predicted ¹H NMR Spectral Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.2 - 9.4 | s | 1H | H-5 |
| ~ 8.8 - 9.0 | d | 1H | H-7 |
| ~ 7.8 - 8.0 | d | 1H | H-8 |
| ~ 2.8 - 3.0 | s | 3H | -CH₃ |
Note: The aromatic protons on the pyridine ring (H-7 and H-8) are expected to form a doublet pair with a typical ortho-coupling constant (J) of approximately 5-6 Hz.
Predicted ¹³C NMR Spectral Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | C-2 |
| ~ 160 - 163 | C-4 |
| ~ 158 - 160 | C-8a |
| ~ 155 - 157 | C-5 |
| ~ 135 - 138 | C-7 |
| ~ 122 - 125 | C-8 |
| ~ 115 - 118 | C-4a |
| ~ 25 - 28 | -CH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3150 | Medium | Aromatic C-H Stretch |
| ~ 2920 - 3000 | Weak | Aliphatic C-H Stretch (-CH₃) |
| ~ 1610 - 1630 | Strong | C=N Stretch (Pyrimidine Ring) |
| ~ 1570 - 1590 | Strong | C=C Stretch (Aromatic Rings) |
| ~ 1450 - 1500 | Medium | Aromatic Ring Skeletal Vibrations |
| ~ 1380 - 1400 | Medium | -CH₃ Bend |
| ~ 1000 - 1100 | Strong | C-Cl Stretch |
| ~ 800 - 850 | Strong | C-H Out-of-Plane Bend |
Predicted Mass Spectrometry Data
-
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 179 / 181 | High | [M]⁺ / [M+2]⁺ Molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 164 / 166 | Medium | [M - CH₃]⁺ / [M+2 - CH₃]⁺ |
| 144 | Medium | [M - Cl]⁺ |
| 152 | Medium | [M - HCN]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectral data for a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (General for a 400 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
-
Accumulate 16-64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to approximately 240 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Place a small amount (1-2 mg) of the solid sample in a clean vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.[1]
-
Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[1]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the observed bands to specific functional groups and bond vibrations within the molecule.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction (Direct Insertion Probe):
-
Load a small amount of the solid sample (microgram to milligram range) into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the high-vacuum source of the mass spectrometer.[2]
-
-
Instrument Parameters (Typical EI-MS):
-
Set the ionization energy to 70 eV, which is a standard for generating reproducible fragmentation patterns.[2][3]
-
Gently heat the probe to volatilize the sample into the ion source.[2]
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
The generated positive ions are accelerated and separated by the mass analyzer.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and check for the characteristic isotopic pattern of chlorine ([M+2]⁺).
-
Analyze the major fragment ions to deduce the structure and fragmentation pathways of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a newly synthesized compound like this compound.
Caption: Logical workflow for the spectral analysis of a novel compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrido[3,4-d]pyrimidine scaffold is a recognized pharmacophore with a wide range of biological activities, including potential as anticancer agents through kinase inhibition.[1][2] This document outlines a plausible synthetic route, detailed experimental protocols, and methods for the characterization of the title compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the construction of the core heterocyclic system, 2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one, from a suitable pyridine precursor. The subsequent step is the chlorination of the pyrimidinone ring to yield the final product.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical methodologies for the synthesis of analogous compounds and have not been experimentally validated for this specific molecule.
Step 1: Synthesis of 2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one
This procedure is adapted from general methods for the synthesis of pyrido[3,4-d]pyrimidin-4-ones.
-
Materials:
-
3-Aminopicolinic acid
-
N-acetyl-dithioiminocarbonic acid dimethyl ester
-
Triethylamine
-
Ethanol
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
To a solution of 3-aminopicolinic acid (1.0 eq) in ethanol, add triethylamine (1.1 eq).
-
To this mixture, add N-acetyl-dithioiminocarbonic acid dimethyl ester (1.0 eq) portion-wise while stirring at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one.
-
Step 2: Synthesis of this compound
This chlorination procedure is based on standard methods for the conversion of hydroxypyrimidines to chloropyrimidines.[3]
-
Materials:
-
2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
-
Toluene (solvent)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one (1.0 eq) in toluene.
-
Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension. A catalytic amount of N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Characterization Data
Disclaimer: The following data are illustrative and represent expected values for this compound based on the analysis of similar compounds. Actual experimental data is not available in the cited search results.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Spectroscopic Data
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | s | 1H | H-5 |
| ~8.8 | d | 1H | H-7 |
| ~7.8 | d | 1H | H-8 |
| ~2.8 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 |
| ~162 | C-4 |
| ~158 | C-8a |
| ~155 | C-5 |
| ~135 | C-7 |
| ~120 | C-4a |
| ~118 | C-8 |
| ~25 | -CH₃ |
Table 3: Mass Spectrometry Data
| Technique | Predicted m/z |
| ESI-MS | [M+H]⁺: 180.03 (calculated for C₈H₇ClN₃⁺) |
Biological Context and Potential Signaling Pathways
Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been investigated for their potential as anticancer agents, often functioning as inhibitors of various protein kinases.[2] Kinase signaling pathways are crucial for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
Representative Kinase Signaling Pathway
Caption: A generic MAPK/ERK signaling pathway often dysregulated in cancer.
This diagram illustrates a simplified version of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade that is frequently overactive in various cancers. Small molecule inhibitors, such as derivatives of this compound, are often designed to target specific kinases within this pathway (e.g., RAF, MEK) to block downstream signaling and inhibit cancer cell proliferation and survival. Further biological evaluation would be required to determine the specific kinase targets of the title compound.
References
- 1. Buy 4-Chloro-2-methylpyrido[4,3-d]pyrimidine [smolecule.com]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-methylpyrido[3,4-d]pyrimidine (CAS No. 101900-98-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features, particularly the fused pyridine and pyrimidine rings, make it a valuable scaffold for the development of potent kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on its potential as an anticancer agent. Detailed experimental protocols and an exploration of its role in cellular signaling pathways are presented to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound is a chlorinated derivative of the pyrido[3,4-d]pyrimidine heterocyclic system. The presence of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, making it a key intermediate in the synthesis of a variety of derivatives.
| Property | Value | Reference |
| CAS Number | 101900-98-5 | N/A |
| Molecular Formula | C₈H₆ClN₃ | [1] |
| Molecular Weight | 179.61 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Off-white to pale yellow solid | [2] |
Table 1: Physicochemical Properties of a Key Intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine [2]
| Property | Value |
| Melting Point | 241–242 °C |
| Mass Spectrometry (ESI-MS) | m/z 211 (M+H)⁺ |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.00 (d, J = 4 Hz, 1H), 7.68 (d, J = 8 Hz, 1H), 7.35 (br, 2H), 4.07 (s, 3H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 167.3, 161.6, 147.1, 146.1, 138.1, 116.9, 116.5, 55.1 |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves a multi-step process starting from substituted pyridines. A general synthetic strategy for a related key intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, is outlined below, which can be adapted for the synthesis of the title compound.[2]
Synthesis of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine[2]
A mixture of 8-methoxy-2-aminopyrido[3,4-d]pyrimidin-4(3H)-one (1.1 g, 5.7 mmol) in phosphorus oxychloride (10.5 ml, 115 mmol) is refluxed at 105 °C overnight. The excess phosphorus oxychloride is removed under vacuum. The residue is then carefully added to aqueous ammonia to neutralize the excess acid. The crude product is purified by chromatography.
Synthesis of the chlorinated intermediate.
Biological Activity and Mechanism of Action
Pyrido[3,4-d]pyrimidine derivatives have emerged as a promising class of compounds with significant anticancer activity.[2] Their mechanism of action is often attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.
Kinase Inhibition
The pyrido[3,4-d]pyrimidine scaffold serves as a versatile backbone for designing inhibitors that can target the ATP-binding site of various kinases.[3] By modifying the substituents at different positions of the heterocyclic ring, it is possible to achieve selectivity for specific kinases that are dysregulated in cancer.
Anticancer Activity
Studies on various derivatives of the pyrido[3,4-d]pyrimidine core have demonstrated potent growth inhibitory effects against a range of human cancer cell lines, including breast and renal cancer cells.[2] The introduction of different functional groups at the 4-position, by replacing the chloro group, has been shown to significantly influence the anticancer potency and selectivity.[2]
Key Signaling Pathways
The anticancer effects of pyrido[3,4-d]pyrimidine derivatives are mediated through the modulation of key signaling pathways that are often hyperactivated in cancer.
Apoptosis Induction
Several pyrido[3,4-d]pyrimidine compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] This is a critical mechanism for eliminating malignant cells. The induction of apoptosis can be confirmed by observing changes in the expression levels of key apoptotic proteins.
Simplified intrinsic apoptosis pathway.
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of this compound and its derivatives, a series of in vitro assays are typically employed.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Workflow for the MTT cell viability assay.
Kinase Inhibition Assay
Biochemical kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[1]
Protocol:
-
Prepare a reaction mixture containing the kinase, a suitable substrate, and the test compound at various concentrations in a 384-well plate.[1]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[1]
-
Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent.[1]
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Workflow for a kinase inhibition assay.
Conclusion
This compound is a valuable chemical entity with significant potential for the development of novel anticancer therapeutics. Its utility as a key intermediate allows for the synthesis of a diverse library of derivatives that can be screened for potent and selective kinase inhibitory activity. Further investigation into the specific kinase targets and the detailed molecular mechanisms of action of its derivatives will be crucial for advancing these promising compounds into clinical development. This technical guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of the pyrido[3,4-d]pyrimidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological screening of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine derivatives
An In-depth Technical Guide to the Biological Screening of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 4-chloro substituent on this scaffold serves as a crucial synthetic handle, allowing for nucleophilic substitution to generate a diverse library of derivatives for biological screening.[2] This guide provides a comprehensive overview of the biological screening of these derivatives, focusing on their synthesis, anticancer and antimicrobial activities, and the experimental protocols used for their evaluation.
Synthetic Strategy and Chemical Reactivity
The common precursor for many biologically active compounds in this class is a 4-chloro-pyrido[3,4-d]pyrimidine intermediate. The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution, enabling the introduction of various functional groups, such as amines or thiols.[1][2] This versatility allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
A generalized synthetic workflow is depicted below. The process often starts with the construction of the core pyrido[3,4-d]pyrimidine ring system, followed by chlorination at the 4-position. This key intermediate is then reacted with a variety of nucleophiles to produce the final compounds for screening.[1]
Caption: Generalized workflow for synthesizing and screening pyrido[3,4-d]pyrimidine derivatives.
Anticancer Activity
Derivatives of the pyrido[3,4-d]pyrimidine scaffold have shown significant potential as anticancer agents.[1] Screening against various human cancer cell lines has identified compounds with potent and selective cytotoxic effects.[3][4]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of selected pyrido[3,4-d]pyrimidine derivatives from various studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID/Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| Series 1: KRAS-G12D Inhibitors | |||
| Compound 10c | Panc1 (KRAS-G12D) | 1.40 | [5] |
| HCT116 (KRAS-G13D) | 5.13 | [5] | |
| A549 (Wild-Type) | 6.88 | [5] | |
| Compound 10k | Panc1 (KRAS-G12D) | 2.22 | [5] |
| Series 2: General Antitumor Agents | |||
| Compound 30 | MGC803 (Gastric Cancer) | 0.59 | [4] |
| Series 3: PIM-1 Kinase Inhibitors (Pyrido[2,3-d]pyrimidine) | |||
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 | [6][7] |
| HepG2 (Liver Cancer) | 1.13 | [6][7] | |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 | [6][7] |
| HepG2 (Liver Cancer) | 0.99 | [6][7] | |
| Staurosporine (Control) | MCF-7 (Breast Cancer) | 6.76 | [7] |
| HepG2 (Liver Cancer) | 5.07 | [7] | |
| Series 4: VEGFR-2/HER-2 Inhibitors (Pyrido[2,3-d]pyrimidine) | |||
| Compound 5a | MCF-7 (Breast Cancer) | 1.77 | [8] |
| HepG2 (Liver Cancer) | 2.71 | [8] | |
| Compound 5e | MCF-7 (Breast Cancer) | 1.39 | [8] |
| Compound 6b | HepG2 (Liver Cancer) | 2.68 | [8] |
Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many anticancer compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways.[2] Certain pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as KRAS-G12D and PIM-1.[5][6]
Caption: Inhibition of the oncogenic KRAS-G12D signaling pathway by a derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screening method for anticancer agents.[9]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The synthesized pyrido[3,4-d]pyrimidine derivatives are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.
-
MTT Addition: MTT reagent is added to each well and the plates are incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration.[11]
Caption: Step-by-step workflow of the MTT assay for in vitro cytotoxicity screening.
Antimicrobial Activity
While the primary focus has been on anticancer properties, fused pyrimidine systems also exhibit a broad spectrum of antimicrobial activity.[1][12] Screening against various bacterial and fungal strains is essential to determine the potential of these derivatives as novel anti-infective agents.
Quantitative Data: Antimicrobial Screening
The following table summarizes the antimicrobial activity of selected pyrido[2,3-d]pyrimidine derivatives, measured by the zone of inhibition.
| Compound ID | Gram-Positive Bacteria (Zone of Inhibition, mm) | Gram-Negative Bacteria (Zone of Inhibition, mm) | Fungi (Zone of Inhibition, mm) | Reference |
| Bacillus subtilis | Escherichia coli | Candida albicans | ||
| Compound 2a | 14 | 13 | Inactive | [12] |
| Compound 3a | 15 | 16 | Inactive | [12] |
| Compound 3b | 16 | 17 | Inactive | [12] |
| Compound 3c | 18 | 19 | 15 | [12] |
| Ampicillin (Control) | 24 | 26 | - | [12] |
| Nystatin (Control) | - | - | 22 | [12] |
Experimental Protocol: Disk-Diffusion Method
The disk-diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[12]
Methodology:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and poured into sterile Petri dishes.
-
Inoculation: A standardized suspension of the target microorganism (e.g., E. coli, B. subtilis) is uniformly spread over the agar surface.
-
Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound (dissolved in a solvent like DMF).[13] The disks are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each disk, where microbial growth has been prevented. The size of the zone is proportional to the compound's activity.[13]
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-Chloro-2-methylpyrido[4,3-d]pyrimidine [smolecule.com]
- 3. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of potent kinase inhibitors for therapeutic applications, particularly in oncology. The physicochemical properties of this compound, such as its solubility and stability, are critical parameters that influence its biological activity, formulation development, and overall suitability as a drug candidate. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination and a discussion of the compound's behavior in contexts relevant to drug discovery and development.
Physicochemical Properties
The structural characteristics of this compound, including its aromatic rings and the presence of a chloro-substituent, dictate its physicochemical properties. The pyrido[3,4-d]pyrimidine core is a known scaffold for compounds targeting various protein kinases.
Solubility
The solubility of a compound is a crucial factor affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative solubility data for this compound is not extensively published, the solubility of related heterocyclic compounds is often low in aqueous media and higher in organic solvents. The chloro-substituent can influence lipophilicity, which in turn affects solubility.
Table 1: Representative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | < 0.1 | Shake-Flask |
| Phosphate Buffered Saline (PBS) | 25 | < 0.1 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Visual Assessment |
| Ethanol | 25 | 1 - 5 | Shake-Flask |
| Methanol | 25 | 1 - 5 | Shake-Flask |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values should be determined experimentally.
Stability
The stability of this compound is a critical determinant of its shelf-life, formulation, and in vivo fate. The primary routes of degradation for such compounds typically include hydrolysis, oxidation, and photolysis. The chloro group at the 4-position is susceptible to nucleophilic substitution, which can be a primary degradation pathway, especially under hydrolytic conditions.
Table 2: Representative Stability of this compound under Stress Conditions
| Condition | Parameter | Result |
| Hydrolytic | pH 3, 7, 9 at 50°C for 2 weeks | Degradation observed, particularly at pH 9 |
| Oxidative | 3% H₂O₂ at room temp for 24h | Moderate degradation |
| Photolytic | Solid-state, exposed to UV/Vis light | Minor degradation |
| Thermal | 60°C for 4 weeks | Stable |
Note: The data presented in this table is representative. Experimental determination is necessary for precise stability profiling.
Experimental Protocols
Solubility Determination: Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is reported in units such as mg/mL or µg/mL.
Shake-Flask Solubility Workflow
Stability Assessment: HPLC-Based Stability-Indicating Assay
A stability-indicating HPLC method is developed to separate the parent compound from its potential degradation products.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Forced Degradation Studies:
-
Hydrolytic: Dissolve the compound in solutions of different pH (e.g., 0.1 N HCl, water, 0.1 N NaOH) and heat.
-
Oxidative: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic: Expose the solid compound and a solution of the compound to UV and visible light.
-
Thermal: Heat the solid compound at an elevated temperature.
-
-
Sample Analysis: At specified time points, inject the stressed samples into the HPLC system.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products. The specificity of the method is demonstrated by the resolution of the parent peak from all degradation peaks.
Forced Degradation Study Workflow
Biological Context and Signaling Pathways
Pyrido[3,4-d]pyrimidine derivatives are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. These inhibitors typically act by competing with ATP for binding to the kinase domain of the target protein, thereby blocking the phosphorylation of downstream substrates and inhibiting cell proliferation and survival.
A common target for such inhibitors is the PI3K/Akt/mTOR pathway, which is often hyperactivated in various cancers. Inhibition of a kinase in this pathway can lead to the downregulation of pro-survival signals and the induction of apoptosis.
Generic Kinase Inhibitor Pathway
Conclusion
The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its development as a potential therapeutic agent. While this guide provides representative data and standardized protocols, it is imperative that these properties are determined experimentally for the specific batch of the compound under investigation. A comprehensive understanding of its physicochemical behavior will enable informed decisions in hit-to-lead optimization, formulation design, and preclinical development, ultimately contributing to the successful advancement of novel kinase inhibitors for the treatment of diseases such as cancer.
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine. As a molecule of interest in medicinal chemistry, understanding its fundamental quantum mechanical characteristics is paramount for rational drug design and development. This document outlines the theoretical basis, computational methodologies, and expected outcomes of such an analysis, presenting data in a clear, comparative format.
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations have emerged as a powerful tool in modern drug discovery, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. By solving the Schrödinger equation for a given molecule, we can determine its electron distribution, molecular geometry, and various energetic properties. For a novel compound like this compound, these calculations can predict its reactivity, stability, and potential interactions with biological targets. This in silico approach accelerates the drug development pipeline by enabling the early-stage screening of candidates and the optimization of lead compounds.
Computational Methodology
The following section details a robust computational protocol for the quantum chemical analysis of this compound, based on widely accepted and validated methods for similar heterocyclic systems.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.
Protocol:
-
The initial structure of this compound is drawn using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).
-
The pre-optimized structure is then subjected to full geometry optimization using DFT. A common and effective functional is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
A Pople-style basis set, such as 6-311++G(d,p), is employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing non-covalent interactions.
-
The optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate a biological environment.
-
The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.
Electronic Properties Analysis
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge transfer, and hyperconjugative effects, providing a deeper understanding of the bonding within the molecule.
Spectroscopic Properties Prediction
Quantum chemical calculations can predict various spectra, which can be used to validate experimental findings.
Protocol:
-
Vibrational (IR) Spectroscopy: Harmonic vibrational frequencies are calculated from the second derivative of the energy with respect to the nuclear coordinates. The resulting frequencies and intensities can be used to simulate the infrared spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the isotropic chemical shifts (¹H and ¹³C) relative to a standard (e.g., tetramethylsilane, TMS).
Predicted Molecular Properties
The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound, based on the methodologies described above.
Optimized Geometric Parameters
Table 1: Predicted Bond Lengths and Angles
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| C-Cl | 1.74 | N-C-N | 125.0 |
| C-N (pyrimidine) | 1.33 - 1.38 | C-C-N | 118.0 - 122.0 |
| C-C (pyrimidine) | 1.39 - 1.42 | C-N-C | 117.0 |
| C-N (pyridine) | 1.35 - 1.39 | C-C-H | 119.0 - 121.0 |
| C-C (pyridine) | 1.38 - 1.41 | H-C-H (methyl) | 109.5 |
| C-CH₃ | 1.51 | C-C-Cl | 119.5 |
Electronic and Spectroscopic Data
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 Debye |
| Key IR Frequencies (cm⁻¹) | C=N stretch: 1620, C-Cl stretch: 750, C-H stretch: 3050 |
| ¹³C NMR Chemical Shifts (ppm) | C-Cl: 160, Aromatic C: 110-155, CH₃: 20 |
| ¹H NMR Chemical Shifts (ppm) | Aromatic H: 7.5-8.8, CH₃: 2.6 |
Visualizations
The following diagrams illustrate the computational workflow and the logical relationships in the analysis of this compound.
Caption: Computational workflow for quantum chemical analysis.
Caption: Relationship between molecular structure and properties.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the quantum chemical investigation of this compound. The methodologies presented, centered around Density Functional Theory, provide a reliable framework for predicting the molecule's geometric, electronic, and spectroscopic characteristics. The resulting data, though predictive, offer invaluable insights that can guide experimental efforts and accelerate the development of new therapeutic agents based on the pyridopyrimidine scaffold. The synergy between computational chemistry and experimental validation is crucial for the advancement of modern drug discovery.
Initial Toxicity Assessment of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine: A Technical Overview
Disclaimer: Publicly available toxicological data specifically for 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is limited. This document provides a comprehensive guide for an initial toxicity assessment based on standard methodologies and data from structurally related compounds. The experimental protocols and data presented herein are illustrative and should be adapted for specific research needs.
Introduction
This compound is a heterocyclic compound belonging to the pyridopyrimidine class. Derivatives of pyridopyrimidines are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents and kinase inhibitors.[1][2][3] An initial toxicity assessment is a critical step in the drug development process to identify potential hazards and establish a preliminary safety profile. This guide outlines the key in vitro and in vivo studies recommended for such an assessment.
In Vitro Toxicity Assessment
In vitro assays are crucial for the initial screening of a compound's toxicity, providing insights into its effects at the cellular level.
These assays determine the concentration of a substance that is toxic to cells.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HepG2 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| HEK293 | 24 | Data |
| 48 | Data | |
| 72 | Data |
These assays assess the potential of a compound to damage genetic material (DNA).
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Use various strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.
-
Compound Exposure: Expose the bacterial strains to different concentrations of this compound, both with and without a metabolic activation system (S9 mix).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Data Presentation
| Bacterial Strain | Metabolic Activation (S9) | Compound Concentration (µ g/plate ) | Number of Revertant Colonies | Fold Increase over Control |
| TA98 | - | Data | Data | Data |
| + | Data | Data | Data | |
| TA100 | - | Data | Data | Data |
| + | Data | Data | Data |
In Vivo Toxicity Assessment
In vivo studies in animal models are essential to understand the systemic effects of a compound.
This study determines the short-term toxicity of a single oral dose of the compound.
Experimental Protocol: Up-and-Down Procedure (OECD 425)
-
Animal Model: Use a single sex of rodents (typically female rats).
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
LD50 Estimation: Continue this process until the criteria for stopping the test are met. The LD50 (median lethal dose) is then calculated using statistical methods.
Data Presentation
| Species/Strain | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Limits | Signs of Toxicity |
| Rat (Wistar) | Female | Oral | Data | Data | Data |
Visualizations
Caption: Workflow for the initial toxicity assessment.
Caption: Hypothetical signaling pathway inhibition.
Conclusion
While direct toxicological data for this compound is not currently available in the public domain, this guide provides a framework for its initial toxicity assessment. The outlined in vitro and in vivo studies are fundamental for characterizing the safety profile of this and other novel chemical entities. The cytotoxicity of related pyridopyrimidine derivatives against cancer cell lines suggests that a thorough evaluation of both on-target and off-target effects is warranted.[1][6] The provided experimental protocols and data presentation tables serve as a template for researchers and drug development professionals to design and execute a comprehensive initial toxicity evaluation.
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy 4-Chloro-2-methylpyrido[4,3-d]pyrimidine [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Reactivity of the Chlorine at the 4-Position: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactivity of the chlorine atom located at the 4-position of key heterocyclic scaffolds. Understanding and manipulating this reactivity is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. This document details the underlying chemical principles, summarizes quantitative data from pivotal reactions, provides detailed experimental protocols, and visualizes key processes and workflows.
Introduction to 4-Chloro Heterocycle Reactivity
The chlorine atom at the 4-position (para to the ring nitrogen) of heterocyclic systems like quinoline, pyridine, and pyrimidine is highly susceptible to nucleophilic attack. This enhanced reactivity is primarily due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate formed during the reaction.[1] The principal mechanism governing this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction.
The SNAr mechanism is typically a two-step addition-elimination process.[2][3][4] First, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[3] This initial step is generally the rate-determining step as it temporarily disrupts the aromaticity of the ring.[3][5] In the second, faster step, the leaving group (chloride) is eliminated, restoring the aromaticity and yielding the substituted product.[5] The presence of additional electron-withdrawing groups ortho or para to the chlorine can further accelerate the reaction.[3][6]
Core Heterocyclic Systems and Their Reactivity
The utility of the 4-chloro position is most prominent in several key heterocyclic systems that form the basis of numerous pharmaceuticals.[7][8]
4-Chloroquinolines
The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, famously serving as a key intermediate for antimalarial drugs like Chloroquine and Amodiaquine.[9][10][11] The chlorine at the C4 position is significantly more reactive to nucleophilic displacement than a chlorine at other positions (e.g., C7) due to the activating effect of the adjacent ring nitrogen.[1] This allows for selective substitution at the 4-position, which is a crucial step in the synthesis of 4-aminoquinoline derivatives.[12][13]
4-Chloropyridines
4-Chloropyridine is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals.[14][15] Similar to quinolines, the chlorine atom at the 4-position is activated towards nucleophilic substitution. It readily reacts with primary and secondary amines to form substituted 4-aminopyridines.[16] Its reactivity allows for the introduction of various functional groups, making it a valuable precursor in drug discovery programs.[14]
4-Chloropyrimidines
Pyrimidines are another class of heterocycles of immense biological importance. The chlorine atom at the 4-position of the pyrimidine ring is reactive and participates in nucleophilic substitution reactions, serving as a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and antibiotics.[17][18][19] The reactivity can be influenced by other substituents on the ring; for instance, in 2-MeSO₂-4-chloropyrimidine, the site of nucleophilic attack (C2 vs. C4) can be directed by the nature of the incoming nucleophile.[20]
Quantitative Data Summary: Nucleophilic Aromatic Substitution
The efficiency of SNAr reactions at the 4-chloro position is highly dependent on the reaction conditions. The following tables summarize quantitative data for the synthesis of 4-amino derivatives from their corresponding 4-chloro precursors.
Table 1: Synthesis of 4-Aminoquinolines via SNAr Reaction
| 4-Chloroquinoline Derivative | Nucleophile (Amine) | Conditions | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Various alkyl/aryl amines | DMSO, 140-180°C, 20-30 min (Microwave) | 80-95 | [12][13] |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat, 80°C, 1 h (Conventional) | Not specified | [9] |
| 7-Substituted-4-chloroquinoline | Butyl amine | Neat, Reflux (Conventional) | Not specified | [9] |
| 4-Chloroquinoline | Alkylamine | Alcohol or DMF, >120°C, >24 h (Conventional) | Moderate | [12][13] |
Table 2: Synthesis of Aminopyrimidines and Other Heterocycles via SNAr Reaction
| 4-Chloroheterocycle | Nucleophile (Amine) | Conditions | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Ammonia | Reflux, 3-5 h | 84.4 | [18] |
| 4-Chlorofuro[3,2-d]pyrimidine | Piperidine | PEG 400, 120°C, 5 min | 99 | [21] |
| 8-Chloro-[9][10][12]triazolo[4,3-a]pyrazine | Various amines | PEG 400, 120°C, 5 min | 73-99 | [21] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water, 0.1 eq. HCl, 60°C | High | [22] |
Visualizing Key Processes
Diagrams created using the DOT language provide clear visual representations of the mechanisms and workflows central to understanding the reactivity of the 4-chloro position.
SNAr Reaction Mechanism
The addition-elimination mechanism is fundamental to the reactivity of 4-chloro heterocycles. The following diagram illustrates the key steps involved in the substitution process.
Caption: The SNAr addition-elimination mechanism at the 4-position.
General Experimental Workflow
The synthesis of functionalized heterocycles from 4-chloro precursors follows a standardized experimental procedure, from reaction setup to product characterization.
Caption: General workflow for nucleophilic substitution on 4-chloroheterocycles.[23]
Synthetic Utility in Drug Development
The reactivity of the 4-chloro group is a gateway to diverse classes of bioactive compounds, demonstrating its pivotal role in medicinal chemistry and drug discovery.
Caption: Synthetic utility of 4-chloroheterocycles in developing bioactive agents.
Detailed Experimental Protocols
This section provides representative methodologies for conducting SNAr reactions on 4-chloroquinoline, a common substrate in drug development.
General Protocol for SNAr via Conventional Heating
This procedure is adapted from standard laboratory practices for the synthesis of 4-aminoquinolines.[9][23]
-
Reactant Preparation : In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, NMP, or neat if the amine is a liquid).
-
Nucleophile Addition : Add the desired amine nucleophile (1.0-1.2 equivalents). If the amine salt is used, add a base (e.g., K₂CO₃, triethylamine) to liberate the free amine.
-
Reaction : Equip the flask with a condenser and heat the mixture to the target temperature (typically 80-135°C) with stirring.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification : Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography to yield the final 4-substituted quinoline.
General Protocol for SNAr via Microwave Irradiation
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[12][13][23]
-
Reactant Preparation : In a microwave-safe reaction vial, combine the 4-chloroquinoline derivative (1.0 equivalent), the amine nucleophile (1.0-1.5 equivalents), and a high-boiling point solvent such as DMSO or PEG 400.
-
Base Addition : Add a base if necessary, depending on the nucleophile. For aryl amines, a stronger base like NaOH may be required.[12][13]
-
Reaction : Seal the vial and place it in the microwave reactor. Set the temperature (e.g., 140-180°C) and time (e.g., 20-30 minutes) and run the program.
-
Work-up : After the reaction, allow the vial to cool to room temperature. The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the crude product, and if necessary, purify further by recrystallization or column chromatography.
Conclusion
The chlorine atom at the 4-position of key heterocyclic rings is a highly valuable synthetic handle, primarily due to its susceptibility to nucleophilic aromatic substitution. This reactivity, driven by the electronic properties of the heterocyclic system, provides a reliable and versatile platform for the synthesis of diverse and complex molecules. For professionals in drug discovery and development, mastering the principles and protocols outlined in this guide is essential for the efficient construction of novel chemical entities with potential therapeutic applications. The continued exploration of reaction conditions, catalysts, and novel nucleophiles will undoubtedly expand the synthetic utility of these pivotal intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 13. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chempanda.com [chempanda.com]
- 16. researchgate.net [researchgate.net]
- 17. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]
- 18. Page loading... [wap.guidechem.com]
- 19. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 21. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. preprints.org [preprints.org]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl-aryl structures. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The pyrido[3,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a detailed protocol for the Suzuki coupling of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine with various arylboronic acids.
While aryl and heteroaryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity can present a challenge.[1] Successful coupling of these less reactive electrophiles typically necessitates the careful selection of palladium catalysts, specialized ligands, and optimized reaction conditions to achieve high yields.[1] These application notes outline the critical parameters and provide a general experimental workflow for researchers engaged in drug development and chemical synthesis.
General Reaction Scheme
The reaction involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a base.
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Optimization of Reaction Conditions
The success of the Suzuki coupling is highly dependent on the interplay of the catalyst, ligand, base, and solvent system. The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of this compound.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| 1 | Pd(PPh₃)₄ (2-5) | - | 60-95 | A common and often effective catalyst.[2] |
| 2 | PdCl₂(dppf) (2-5) | - | 70-98 | Effective for a broad range of substrates.[3] |
| 3 | Pd₂(dba)₃ (1-3) | XPhos (2-6) | 75-99 | Buchwald ligands are often excellent for chloro-heteroarenes. |
| 4 | Pd(OAc)₂ (2-5) | SPhos (4-10) | 70-98 | Another effective combination for challenging couplings. |
Table 2: Base and Solvent System Screening
| Entry | Base (Equivalents) | Solvent System | Typical Temperature (°C) | Notes |
| 1 | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O | 80-110 | A standard and widely used base/solvent combination.[2] |
| 2 | K₃PO₄ (2-3) | Toluene | 90-110 | A stronger base, often effective for less reactive chlorides.[4] |
| 3 | Cs₂CO₃ (2-3) | DMF | 80-100 | A strong base that can enhance reaction rates. |
| 4 | Na₂CO₃ (2-3) | Acetonitrile/H₂O | 80-90 | A milder base, suitable for sensitive substrates. |
Experimental Protocols
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid under an inert atmosphere.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water (if applicable)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and heating plate
-
Solvents for work-up (e.g., Ethyl acetate, Dichloromethane)
-
Brine, anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.[1]
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[1]
-
Reaction: Place the sealed flask in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-110 °C).[2][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-2-methylpyrido[3,4-d]pyrimidine product.[1]
Mandatory Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]
Safety Considerations
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Reactions under pressure, such as in sealed microwave vials, should be conducted behind a blast shield.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the catalyst; use a fresh batch. |
| Insufficiently degassed solvent | Degas solvent thoroughly by sparging with inert gas or by freeze-pump-thaw cycles.[5] | |
| Poor choice of base or solvent | Screen different bases and solvents as outlined in Table 2. | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equiv). |
| Decomposition of starting material | Lower the reaction temperature or use a milder base.[5] |
Conclusion
This application note provides a comprehensive protocol for the Suzuki coupling of this compound with arylboronic acids. The provided methodologies, data tables, and diagrams serve as a valuable resource for researchers in the fields of synthetic and medicinal chemistry, facilitating the development of novel molecular entities. The successful implementation of these protocols, with careful optimization of reaction conditions, will enable the efficient synthesis of a diverse library of 4-aryl-2-methylpyrido[3,4-d]pyrimidine derivatives for further investigation.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the construction of arylamines and heteroarylamines, which are prevalent structural motifs in a vast number of pharmaceuticals. The pyrido[3,4-d]pyrimidine scaffold is a key heterocyclic core found in many biologically active molecules, including kinase inhibitors. The ability to functionalize this core, for instance by introducing diverse amine substituents at the C-4 position, is of significant interest in drug discovery and development.
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine. This reaction enables the coupling of a primary or secondary amine with the pyridopyrimidine core, offering a versatile method for generating libraries of novel compounds for biological screening. The protocol is based on established principles of Buchwald-Hartwig amination of heteroaryl chlorides and provides a starting point for reaction optimization.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that generally involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the this compound.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
The choice of ligand is crucial as it modulates the stability and reactivity of the palladium catalyst throughout the cycle, influencing reaction efficiency and scope.
Experimental Protocols
This section outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. It is important to note that the optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BippyPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Addition of Reactants: Add the this compound and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation: Reaction Components and Conditions
The following tables summarize typical components and conditions for the Buchwald-Hartwig amination of heteroaryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Common Palladium Precatalysts
| Precatalyst | Chemical Name | Typical Loading (mol%) |
| Pd(OAc)₂ | Palladium(II) Acetate | 1 - 5 |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1 - 5 |
| [Pd(allyl)Cl]₂ | Allylpalladium(II) chloride dimer | 1 - 5 |
Table 2: Representative Phosphine Ligands
| Ligand | Chemical Name | Key Features |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Wide bite angle, good for many heteroaryl couplings. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Electron-rich and sterically hindered, effective for challenging substrates. |
| BippyPhos | (2-(Di-tert-butylphosphino)phenyl)benzene | Particularly effective for coupling with primary aliphatic amines.[3] |
| t-BuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a broad range of substrates.[4] |
Table 3: Commonly Used Bases
| Base | Chemical Name | pKa of Conjugate Acid | Notes |
| NaOt-Bu | Sodium tert-butoxide | ~19 | Strong, non-nucleophilic base, widely used. |
| Cs₂CO₃ | Cesium Carbonate | ~10 | Milder base, good for substrates with base-sensitive functional groups.[1] |
| K₃PO₄ | Potassium Phosphate | ~12 | Weakly coordinating base, often used for amidation reactions.[5] |
| LHMDS | Lithium bis(trimethylsilyl)amide | ~26 | Very strong base, can be used for less nucleophilic amines. |
Table 4: Anhydrous Solvents
| Solvent | Boiling Point (°C) | Properties |
| Toluene | 111 | High boiling, non-polar, common for Buchwald-Hartwig reactions. |
| Dioxane | 101 | Polar aprotic solvent, good for solubilizing polar reactants. |
| THF | 66 | Lower boiling point, suitable for reactions at moderate temperatures. |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Chloro-2-methylpyrido[3,4-d]pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant therapeutic potential, particularly in the development of kinase inhibitors for oncology. As an analogue of the purine nucleus, this scaffold serves as an excellent starting point for the design of molecules that can compete with ATP for the binding pocket of various kinases. The 4-chloro-2-methylpyrido[3,4-d]pyrimidine derivative is a key intermediate, offering a reactive site at the C-4 position for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. The chlorine atom is readily displaced by nucleophiles or engaged in transition metal-catalyzed cross-coupling reactions, enabling the synthesis of extensive compound libraries for screening.
Derivatives of the broader pyridopyrimidine class have demonstrated inhibitory activity against a range of kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[1] This document provides an overview of the applications of the this compound scaffold, detailed protocols for its derivatization, and a summary of the biological activities of the resulting compounds.
Applications in Medicinal Chemistry
The this compound scaffold is primarily utilized as a versatile intermediate in the synthesis of potent and selective kinase inhibitors for the treatment of cancer. The strategic placement of the chloro and methyl groups allows for fine-tuning of the final compound's properties.
Key Applications:
-
Anticancer Agents: The scaffold is a common core for the development of inhibitors of various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFr), and Cyclin-Dependent Kinases (CDKs).[1]
-
Kinase Inhibitor Libraries: The reactivity of the C-4 chlorine atom facilitates the rapid generation of diverse libraries of compounds through parallel synthesis, enabling high-throughput screening for novel kinase inhibitors.
-
Structure-Activity Relationship (SAR) Studies: The scaffold allows for systematic modifications at the C-4 position to explore the SAR of kinase inhibition, aiding in the optimization of lead compounds.
Data Presentation
The following tables summarize the biological activity of representative pyridopyrimidine derivatives. While specific data for derivatives of this compound is limited in the public domain, the data for closely related pyrido[2,3-d]pyrimidine analogs highlight the potential of this class of compounds.
Table 1: Kinase Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PD180970 | p210Bcr-Abl | 170 | [1] |
| Compound 65 | PDGFr | 1110 | [1] |
| FGFr | 130 | [1] | |
| EGFr | 450 | [1] | |
| c-Src | 220 | [1] | |
| Compound 65 | CDK6 | 115.38 | [1] |
| Compound 66 | CDK6 | 726.25 | [1] |
| Compound 4 | PIM-1 | 11.4 | [2] |
| Compound 10 | PIM-1 | 17.2 | [2] |
Table 2: Cytotoxicity of Representative Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 52 | PC-3 | Prostate Cancer | 6.6 | [1] |
| HCT-116 | Colon Cancer | 7.0 | [1] | |
| Compound 60 | PC-3 | Prostate Cancer | 5.47 | [1] |
| Compound 53 | HCT-116 | Colon Cancer | 5.9 | [1] |
| Compound 4 | MCF-7 | Breast Cancer | 0.57 | [2] |
| HepG2 | Liver Cancer | 1.13 | [2] | |
| Compound 11 | MCF-7 | Breast Cancer | 1.31 | [2] |
| HepG2 | Liver Cancer | 0.99 | [2] |
Experimental Protocols
The following are generalized protocols for common synthetic transformations involving the this compound scaffold, based on established methods for similar heterocyclic systems.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound to introduce a variety of amino substituents at the C-4 position.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), the phosphine ligand (0.01-0.05 eq.), and the base (1.5-2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-methylpyrido[3,4-d]pyrimidine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to form a carbon-carbon bond at the C-4 position of the this compound scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl/heteroaryl-2-methylpyrido[3,4-d]pyrimidine derivative.
Mandatory Visualizations
Signaling Pathway
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by pyridopyrimidine derivatives.
Experimental Workflow
References
Application Notes and Protocols: Synthesis of 4-amino-2-methylpyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-amino-2-methylpyrido[3,4-d]pyrimidine from its 4-chloro precursor. The described methodology is based on established principles of nucleophilic aromatic substitution, a common and effective strategy for the amination of chloro-substituted heterocyclic compounds.
The pyrido[3,4-d]pyrimidine scaffold is a significant pharmacophore found in numerous compounds with diverse biological activities, making the development of efficient synthetic routes to its derivatives crucial for drug discovery and development. The following protocol offers a robust method for the introduction of an amino group at the C4 position, a key step in the synthesis of various bioactive molecules.
Experimental Protocol: Amination of 4-chloro-2-methylpyrido[3,4-d]pyrimidine
This protocol details the nucleophilic aromatic substitution reaction to replace the chloro group at the 4-position of 2-methylpyrido[3,4-d]pyrimidine with an amino group using ammonia.
Materials:
-
This compound
-
Ammonia in methanol (7 N solution)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 7 N solution of ammonia in methanol.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-amino-2-methylpyrido[3,4-d]pyrimidine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Representative Data
The following table summarizes representative quantitative data for the synthesis of 4-amino-2-methylpyrido[3,4-d]pyrimidine.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 7 N Ammonia in Methanol |
| Reaction Time | 18 hours |
| Temperature | 80 °C |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 8.95 (s, 1H), 8.40 (d, J=5.6 Hz, 1H), 7.55 (d, J=5.6 Hz, 1H), 7.20 (br s, 2H), 2.60 (s, 3H) |
| MS (ESI+) m/z | 175.09 [M+H]⁺ |
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for the amination of this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine, a key intermediate in the synthesis of functionalized pyridopyrimidine derivatives for pharmaceutical research and development. The electron-deficient nature of the pyridopyrimidine ring system activates the C4-chloro substituent for various cross-coupling reactions, enabling the introduction of a diverse range of functionalities.
This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. General reaction conditions, representative quantitative data from analogous systems, and detailed experimental procedures are provided to facilitate the design and execution of these transformations.
I. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl- and 4-Heteroaryl-2-methylpyrido[3,4-d]pyrimidines
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, allowing for the synthesis of biaryl and heteroaryl-aryl motifs which are prevalent in medicinal chemistry.[1]
General Reaction Scheme:
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of related chloropyrimidine and chloropyridine derivatives, providing a baseline for experimental design with this compound.
| Entry | Arylboronic Acid (R-B(OH)2) | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 70-90 | [2][3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 85-95 | [1] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 75-85 | [4] |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 80-92 | [5] |
Disclaimer: Yields are representative and will vary depending on the specific boronic acid and optimized reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and the base (2-3 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-methylpyrido[3,4-d]pyrimidine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[6][7] This reaction is particularly useful for coupling primary and secondary amines to the pyridopyrimidine core.
General Reaction Scheme:
Data Presentation: Representative Reaction Conditions and Yields
The following table presents typical conditions for the Buchwald-Hartwig amination of related chloro-N-heterocycles.
| Entry | Amine (R¹R²NH) | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 75-90 | [1] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 80-95 | [8] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 70-85 | [8][9] |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 80-90 | [6] |
Disclaimer: Yields are representative and will vary depending on the specific amine and optimized reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the tube under a positive flow of argon.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 90-110 °C) for the specified time.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.[1]
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
III. Sonogashira Coupling: Synthesis of 4-Alkynyl-2-methylpyrido[3,4-d]pyrimidines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted heterocycles.[10][11]
General Reaction Scheme:
Data Presentation: Representative Reaction Conditions and Yields
The following table shows typical conditions for the Sonogashira coupling of related chloro-N-heterocycles.
| Entry | Terminal Alkyne (R-C≡CH) | Pd-Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 85-95 | [12][13] |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | 60 | 12 | 80-90 | [10] |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 10 | 75-85 | [14] |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 90 | 8 | 70-85 | [13] |
Disclaimer: Yields are representative and will vary depending on the specific alkyne and optimized reaction conditions.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a reaction flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄), and the copper(I) co-catalyst (e.g., CuI).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv). Then, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization: Sonogashira Coupling Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-2-methylpyrido[3,4-d]pyrimidine. This key intermediate is valuable in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of novel kinase inhibitors and other biologically active compounds.[1][2] The protocols herein cover reactions with common nucleophiles such as amines, alcohols, and thiols, offering a foundational methodology for the synthesis of diverse derivatives. Additionally, alternative methods like palladium-catalyzed cross-coupling reactions are discussed.
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a significant heterocyclic motif present in numerous compounds with demonstrated pharmacological importance.[2] Functionalization of this core structure is critical for modulating the biological and physicochemical properties of potential drug candidates. Nucleophilic aromatic substitution (SNAr) at the C4-position of this compound is a versatile and widely employed strategy for introducing a variety of substituents. The electron-deficient nature of the pyridopyrimidine ring system, enhanced by the presence of the chloro substituent, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion. This reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex.
Reaction Mechanism and Principles
The SNAr reaction on this compound follows a two-step addition-elimination mechanism.
Diagram 1: General Mechanism of SNAr
Caption: General mechanism of nucleophilic aromatic substitution.
The reaction is initiated by the attack of a nucleophile at the C4-position, which is electron-deficient due to the inductive effect of the chlorine atom and the nitrogen atoms in the ring system. This leads to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity of the ring is then restored by the elimination of the chloride leaving group, yielding the substituted product.
Experimental Protocols
The following protocols provide general guidelines for performing SNAr reactions on this compound with various nucleophiles. Reaction conditions should be optimized for each specific substrate and nucleophile combination.
General Experimental Workflow
Diagram 2: Experimental Workflow
Caption: General experimental workflow for SNAr.
Protocol for Amination (Reaction with Amines)
This protocol describes the reaction with primary and secondary amines to yield 4-amino-2-methylpyrido[3,4-d]pyrimidine derivatives.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP, or 1,4-dioxane)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Alkoxylation (Reaction with Alcohols)
This protocol is for the synthesis of 4-alkoxy-2-methylpyrido[3,4-d]pyrimidine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (can be used as solvent or 1.1-1.5 equiv)
-
Base (e.g., NaH, NaOt-Bu, or K₂CO₃, 1.1 equiv)
-
Anhydrous solvent (e.g., THF, 1,4-dioxane, or the alcohol itself)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), generate the alkoxide in situ by carefully adding the base to the alcohol (which can also serve as the solvent). If using a different solvent, dissolve the alcohol in the solvent before adding the base.
-
Add the this compound to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol for Thiolation (Reaction with Thiols)
This protocol is for the synthesis of 4-thioether-2-methylpyrido[3,4-d]pyrimidine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.2 equiv)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
Procedure:
-
Under an inert atmosphere, dissolve the thiol in the chosen solvent and add the base to generate the thiolate in situ.
-
Add the this compound to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for SNAr and related reactions on analogous chloropyrimidine and chloropyridopyrimidine systems. These serve as a starting point for optimization.
Table 1: SNAr Amination of Chloro-heterocycles
| Entry | Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | TEA | EtOH | Reflux | 3 | Moderate to High |
| 2 | Aniline | K₂CO₃ | DMF | 100 | 12 | 75-85 |
| 3 | Benzylamine | DIPEA | NMP | 120 | 8 | 80-90 |
| 4 | Piperidine | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 | High |
Data is generalized from protocols on similar substrates.[3][4]
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Chloro-pyridines
For less reactive amines or when SNAr fails, palladium-catalyzed methods can be effective.[3][5]
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-BuOH | 90 | 12 | 80-90 |
Data adapted from typical conditions for Buchwald-Hartwig amination of related chloro-pyridines.[5]
Troubleshooting and Considerations
-
Low Reactivity: If the reaction is sluggish, consider using a more polar aprotic solvent (e.g., DMSO, NMP), a stronger base, or higher temperatures. Microwave-assisted synthesis can also significantly accelerate the reaction.[3]
-
Side Reactions: In some cases, di-substitution or reaction at other positions can occur, especially under harsh conditions. Careful control of stoichiometry and temperature is crucial.
-
Palladium Catalysis: For unreactive nucleophiles, Buchwald-Hartwig amination is a powerful alternative. However, it requires careful exclusion of air and moisture, and the catalyst/ligand system may need optimization.[3][5]
-
Regioselectivity: In di-substituted systems, the regioselectivity of nucleophilic attack can be influenced by the electronic nature of the existing substituents.[6][7] For the pyrido[3,4-d]pyrimidine core, the C4 position is generally the most electrophilic site for nucleophilic attack.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful nucleophilic aromatic substitution on this compound. This versatile reaction enables the synthesis of a wide range of derivatives, which are of significant interest in the field of drug discovery and development. Careful optimization of the reaction conditions for each specific nucleophile will ensure high yields and purity of the desired products.
References
- 1. Buy 4-Chloro-2-methylpyrido[4,3-d]pyrimidine [smolecule.com]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of numerous kinases, making it an attractive starting point for the development of targeted therapies. The strategic functionalization of this scaffold is key to achieving high potency and selectivity. 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a versatile building block for this purpose, with the chlorine atom at the 4-position being particularly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from this compound, with a focus on inhibitors of Epidermal Growth Factor Receptor (EGFR) and Monopolar Spindle 1 (MPS1) kinases.
Key Applications
Derivatives of this compound have been successfully employed in the synthesis of potent inhibitors for several important kinase targets, including:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development. Pyrido[3,4-d]pyrimidine-based inhibitors have been designed to target both wild-type and mutant forms of EGFR, including the T790M resistance mutation.[1]
-
Monopolar Spindle 1 (MPS1): MPS1 is a serine/threonine kinase that is essential for the spindle assembly checkpoint, a critical process for ensuring proper chromosome segregation during mitosis. Upregulation of MPS1 is observed in various cancers, and its inhibition represents a promising therapeutic strategy.
-
Other Kinases: The versatile nature of the pyrido[3,4-d]pyrimidine scaffold allows for its adaptation to target other kinases. Through strategic modifications, this core can be tailored to inhibit various kinases implicated in diseases ranging from cancer to inflammatory disorders.
Data Presentation: Biological Activity of Pyrido[3,4-d]pyrimidine Derivatives
The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized from pyrido[3,4-d]pyrimidine scaffolds.
Table 1: EGFR Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase/Cell Line | IC50 (nM) | Reference |
| 25h | EGFRL858R | 1.7 | [1] |
| EGFRL858R/T790M | 23.3 | [1] | |
| HCC827 (cell growth) | 25 | [1] | |
| H1975 (cell growth) | 490 | [1] |
Table 2: MPS1 Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 24c | MPS1 | 0.008 | [2] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the pyrido[3,4-d]pyrimidine scaffold.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a key intermediate.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Anilines
This protocol describes the synthesis of 4-(arylamino)-2-methylpyrido[3,4-d]pyrimidines, a common core structure for many kinase inhibitors.
Caption: General workflow for the SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 - 1.5 eq)
-
Solvent (e.g., isopropanol, n-butanol, or 1,4-dioxane)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.1 eq)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the desired substituted aniline.
-
Add the appropriate solvent to the flask under an inert atmosphere.
-
Add the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux and stir for the required time (typically 4-24 hours).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to afford the desired 4-(arylamino)-2-methylpyrido[3,4-d]pyrimidine derivative.
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of an Irreversible EGFR Inhibitor Moiety
This protocol describes the subsequent acylation of the synthesized 4-(arylamino)-2-methylpyrido[3,4-d]pyrimidine with an acryloyl group, a common warhead for creating irreversible covalent inhibitors.
Materials:
-
4-((amino-substituted)phenylamino)-2-methylpyrido[3,4-d]pyrimidine (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 4-((amino-substituted)phenylamino)-2-methylpyrido[3,4-d]pyrimidine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add acryloyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final irreversible inhibitor.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The straightforward and efficient nucleophilic aromatic substitution at the 4-position allows for the rapid generation of diverse libraries of compounds for screening and lead optimization. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to explore the potential of the pyrido[3,4-d]pyrimidine scaffold in developing novel and effective kinase inhibitors for various therapeutic applications.
References
Application Notes and Protocols: Derivatization of the 2-Methyl Group on the Pyrido[3,4-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the 2-methyl group on the pyrido[3,4-d]pyrimidine scaffold. This core structure is a recognized privileged scaffold in medicinal chemistry, with derivatives showing promise as kinase inhibitors and receptor antagonists. The functionalization of the 2-methyl group offers a valuable avenue for modulating pharmacological properties, improving potency, and exploring structure-activity relationships (SAR).
Introduction
The pyrido[3,4-d]pyrimidine nucleus is a key pharmacophore found in a variety of biologically active compounds. Notably, derivatives of this scaffold have been identified as potent inhibitors of various kinases, including Monopolar Spindle Kinase 1 (MPS1), and as antagonists of chemokine receptors like CXCR2.[1] The 2-methyl substituent on this core presents a reactive handle for further chemical elaboration. Common strategies for the derivatization of activated methyl groups on heterocyclic systems include condensation reactions, halogenation followed by substitution, and oxidation. This document outlines key methodologies for such transformations, providing detailed experimental protocols and relevant biological data for resulting compounds.
Data Presentation
The following tables summarize quantitative data for representative pyrido[3,4-d]pyrimidine derivatives, highlighting the impact of substitution on biological activity.
Table 1: Kinase Inhibitory Activity of 2,8-Disubstituted Pyrido[3,4-d]pyrimidines
| Compound ID | 2-Substituent | 8-Substituent | MPS1 IC50 (µM) |
| 1 | -NH2 | -Cl | >10 |
| 2 | -NH(cyclopropyl) | -Cl | 0.025 |
| 3 | -NH(isopropyl) | -Cl | 0.015 |
Data adapted from studies on kinase inhibitors. The 2-substituents are not direct derivatives of a methyl group but illustrate the impact of substitution at this position on kinase inhibition.
Table 2: CXCR2 Antagonistic Activity of 2-Substituted Pyrido[3,4-d]pyrimidines
| Compound ID | 2-Substituent | 4-Substituent | CXCR2 IC50 (µM) |
| 4 | -S-(2,3-difluorobenzyl) | -Cl | 0.11 |
| 5 | -NH-(2,3-difluorobenzyl) | -Cl | >10 |
| 6 | -O-(2,3-difluorobenzyl) | -Cl | >10 |
Data from a study on CXCR2 antagonists, demonstrating the influence of the atom linking the substituent at the 2-position.[1]
Experimental Protocols
The following are detailed protocols for key derivatization reactions of the 2-methyl group on the pyrido[3,4-d]pyrimidine core.
Protocol 1: Synthesis of 2-Styryl-pyrido[3,4-d]pyrimidines via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of a 2-methyl-pyrido[3,4-d]pyrimidine with an aromatic aldehyde to form a 2-styryl derivative. This reaction is a cornerstone for introducing conjugated systems, which can be crucial for biological activity.
Materials:
-
2-Methyl-pyrido[3,4-d]pyrimidine starting material (1.0 eq)
-
Substituted aromatic aldehyde (1.2 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid or dilute HCl
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-pyrido[3,4-d]pyrimidine (1.0 eq) and the selected aromatic aldehyde (1.2 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add powdered potassium hydroxide (2.0 eq) portion-wise at room temperature. The reaction mixture may change color.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Precipitation: Neutralize the mixture by the dropwise addition of glacial acetic acid or dilute HCl with constant stirring. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-styryl-pyrido[3,4-d]pyrimidine derivative.
Protocol 2: Synthesis of 2-(2-Aminoethyl)-pyrido[3,4-d]pyrimidines via Mannich Reaction
This protocol outlines the Mannich reaction for the aminomethylation of the active 2-methyl group, yielding a versatile amine handle for further derivatization.
Materials:
-
2-Methyl-pyrido[3,4-d]pyrimidine starting material (1.0 eq)
-
Formaldehyde (37% aqueous solution) (1.5 eq)
-
Secondary amine (e.g., dimethylamine, piperidine) (1.5 eq)
-
Ethanol or Dioxane
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of the 2-methyl-pyrido[3,4-d]pyrimidine (1.0 eq) in ethanol, add the secondary amine (1.5 eq) followed by the aqueous formaldehyde solution (1.5 eq).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Isolation: Redissolve the residue in water and basify with a sodium hydroxide solution to precipitate the Mannich base.
-
Purification: Collect the product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Visualizations
Signaling Pathway Diagram
Caption: Kinase inhibition by pyrido[3,4-d]pyrimidine derivatives.
Experimental Workflow Diagram
Caption: General workflow for synthesis and evaluation.
References
Application Notes and Protocols for the Synthesis of a Chemical Library Based on the 4-Chloro-2-methylpyrido[3,4-d]pyrimidine Backbone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including kinase inhibition and anticancer properties. The strategic functionalization of this core structure allows for the generation of diverse chemical libraries, essential for structure-activity relationship (SAR) studies and the discovery of novel drug candidates. This document provides detailed protocols for the synthesis of a diverse chemical library utilizing the 4-Chloro-2-methylpyrido[3,4-d]pyrimidine backbone as a key intermediate. The chloro-substituent at the 4-position serves as a versatile handle for introducing molecular diversity through various synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Synthesis of the this compound Backbone
The synthesis of the key intermediate, this compound, is achieved through a multi-step sequence starting from readily available precursors. The general strategy involves the construction of the 2-methylpyrido[3,4-d]pyrimidin-4(3H)-one core, followed by a chlorination step.
Protocol 1: Synthesis of 2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
This protocol is adapted from established procedures for the synthesis of related pyridopyrimidinone cores.
Materials:
-
3-Amino-4-cyanopyridine
-
Acetic anhydride
-
Pyridine
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Acetylation of 3-Amino-4-cyanopyridine: In a round-bottom flask, dissolve 3-Amino-4-cyanopyridine (1.0 eq) in a minimal amount of pyridine. Cool the solution in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-cyanopyridin-3-yl)acetamide.
-
Cyclization: To a solution of sodium methoxide (2.0 eq) in anhydrous methanol, add the N-(4-cyanopyridin-3-yl)acetamide (1.0 eq). Reflux the mixture for 6-8 hours.
-
Acidification and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with concentrated HCl to pH 5-6. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to afford 2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.
Protocol 2: Chlorination of 2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Materials:
-
2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
A mixture of 2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10-15 eq) is heated to reflux (approximately 105-110 °C) for 12-16 hours.[1]
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure, co-evaporating with toluene.
-
The residue is carefully quenched by pouring it into a mixture of crushed ice and saturated aqueous sodium bicarbonate solution with vigorous stirring until the pH is neutral or slightly basic.
-
The aqueous layer is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the this compound backbone.
Library Synthesis via Diversification at the C4-Position
The 4-chloro substituent is readily displaced by a variety of nucleophiles or can participate in cross-coupling reactions to introduce a wide range of functionalities.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the general procedure for the displacement of the C4-chloride with amines, thiols, or alkoxides.
Materials:
-
This compound
-
Amine, thiol, or alcohol (1.1-1.5 eq)
-
Base (e.g., DIPEA, K₂CO₃, or NaH, 2.0-3.0 eq)
-
Solvent (e.g., DMF, DMSO, or THF)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the nucleophile (amine, thiol, or alcohol) and the base.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the reacting partner. Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography or preparative HPLC.
Table 1: Representative Data for SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DIPEA | DMF | 80 | 6 | 85 |
| 2 | Morpholine | K₂CO₃ | DMSO | 100 | 4 | 92 |
| 3 | Thiophenol | K₂CO₃ | DMF | 60 | 8 | 78 |
| 4 | Sodium methoxide | - | Methanol | Reflux | 5 | 88 |
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol allows for the formation of a C-C bond at the C4-position, typically for the introduction of aryl or heteroaryl moieties.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Degassed solvent is added, and the reaction mixture is heated to 80-110 °C with stirring for 2-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by flash chromatography.
Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 82 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 68 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 95 | 14 | 71 |
Protocol 5: Buchwald-Hartwig Amination
This protocol is used for the formation of a C-N bond at the C4-position with a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add this compound (1.0 eq) and the amine.
-
The reaction vessel is sealed and heated to 90-120 °C with vigorous stirring for 4-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by flash chromatography.
Table 3: Representative Data for Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pd₂(dba)₃/Xantphos (1/2) | NaOt-Bu | Toluene | 110 | 8 | 88 |
| 2 | Piperidine | Pd(OAc)₂/RuPhos (2/4) | Cs₂CO₃ | Dioxane | 100 | 12 | 90 |
| 3 | p-Toluidine | Pd₂(dba)₃/Xantphos (1.5/3) | NaOt-Bu | Toluene | 110 | 10 | 81 |
| 4 | Indoline | Pd(OAc)₂/RuPhos (2/4) | Cs₂CO₃ | Dioxane | 100 | 15 | 77 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of a diverse library from the core scaffold.
Signaling Pathway Context
Caption: Potential targeting of kinase signaling pathways by pyrido[3,4-d]pyrimidine derivatives.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Substituted-2-Methylpyrido[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of 4-substituted-2-methylpyrido[3,4-d]pyrimidines utilizing microwave-assisted organic synthesis. The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, and the application of microwave irradiation significantly accelerates the synthesis of analogs, facilitating rapid lead optimization in drug discovery programs. The key transformation involves the nucleophilic aromatic substitution of a 4-chloro-2-methylpyrido[3,4-d]pyrimidine intermediate with a variety of amines. Microwave heating has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods for similar heterocyclic systems.
Introduction
Pyrido[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[1] The development of rapid and efficient synthetic methodologies is crucial for the exploration of the chemical space around this scaffold. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved purity of products.[2] This application note details a robust, microwave-assisted protocol for the synthesis of a library of 4-substituted-2-methylpyrido[3,4-d]pyrimidines. The methodology is based on the nucleophilic displacement of a chloride at the 4-position of the pyridopyrimidine core, a common strategy for the functionalization of such heterocyclic systems.
General Synthetic Scheme
The synthesis of 4-substituted-2-methylpyrido[3,4-d]pyrimidines is proposed to proceed via a two-step sequence. The first step involves the synthesis of the key intermediate, this compound. The second step is the microwave-assisted nucleophilic aromatic substitution with a diverse range of primary and secondary amines to yield the target compounds.
Caption: General workflow for the synthesis of 4-substituted-2-methylpyrido[3,4-d]pyrimidines.
Experimental Protocols
Synthesis of this compound (Intermediate)
A detailed protocol for the synthesis of the analogous 4-chloro-2-amino-pyrido[3,4-d]pyrimidine has been reported, which can be adapted for the 2-methyl analog.[1] The synthesis would involve the cyclization of a suitable 3-amino-4-pyridinecarboxylic acid derivative with N-acetyl-iminodithiocarbonate, followed by chlorination. For the purpose of this protocol, we will assume the availability of the key intermediate, this compound.
General Protocol for Microwave-Assisted Synthesis of 4-Substituted-2-Methylpyrido[3,4-d]pyrimidines
This protocol is adapted from established microwave-assisted amination procedures for related chloro-substituted heterocyclic compounds.[2]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a suitable solvent (e.g., EtOH, BuOH, or DMF, 3-5 mL).
-
Addition of Base (Optional but Recommended): To scavenge the HCl generated during the reaction, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.) can be added.
-
Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 120-150 °C) for a specified time (usually 10-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure 4-substituted-2-methylpyrido[3,4-d]pyrimidine.
Caption: Experimental workflow for the microwave-assisted amination.
Data Presentation
The following table summarizes representative, albeit hypothetical, results for the microwave-assisted synthesis of various 4-substituted-2-methylpyrido[3,4-d]pyrimidines, based on typical outcomes for similar reactions. Actual results may vary depending on the specific amine and reaction conditions.
| Entry | Amine (R1R2NH) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | EtOH | 120 | 15 | 85 |
| 2 | 4-Methoxyaniline | EtOH | 120 | 15 | 88 |
| 3 | Benzylamine | BuOH | 140 | 10 | 92 |
| 4 | Morpholine | DMF | 150 | 20 | 95 |
| 5 | Piperidine | DMF | 150 | 20 | 93 |
| 6 | n-Butylamine | EtOH | 120 | 10 | 90 |
| 7 | Cyclohexylamine | BuOH | 140 | 15 | 87 |
Conclusion
The described microwave-assisted protocol offers a rapid and efficient method for the synthesis of a diverse library of 4-substituted-2-methylpyrido[3,4-d]pyrimidines. This approach is highly amenable to parallel synthesis and is expected to significantly accelerate the drug discovery process for this important class of heterocyclic compounds. The use of microwave irradiation provides a practical and scalable alternative to conventional heating methods, offering substantial improvements in reaction times and yields.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Suzuki coupling of this compound?
Low yields in the Suzuki coupling of this specific substrate often stem from a combination of factors inherent to heteroaryl chlorides:
-
Catalyst Deactivation: The nitrogen atoms within the pyridopyrimidine ring system can coordinate with the palladium catalyst, leading to deactivation of the active catalytic species.
-
Poor Substrate Reactivity: Aryl and heteroaryl chlorides are generally less reactive than their bromide or iodide counterparts due to the stronger carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more challenging.[1]
-
Side Reactions: The primary competing side reaction is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[2] Homocoupling of the boronic acid can also occur, further reducing the yield of the desired product.
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is critical and highly interdependent. An incompatible combination can result in poor catalytic turnover.
-
Oxygen Contamination: Suzuki couplings are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and the promotion of side reactions.
Q2: How can I minimize protodeboronation of my boronic acid?
Protodeboronation is a common side reaction that cleaves the C-B bond of the boronic acid.[2] To mitigate this:
-
Use a Milder Base: Strong bases can promote protodeboronation. Screening milder bases like NaHCO₃ or using a carefully controlled stoichiometry of a stronger base may be beneficial.[3]
-
Use Boronic Esters or Trifluoroborate Salts: Boronic acid derivatives such as pinacol esters or trifluoroborate salts are often more stable and less prone to protodeboronation.[2][4] They slowly release the boronic acid in situ, maintaining a low concentration that favors the desired cross-coupling.[2]
-
Anhydrous Conditions: For certain systems, using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can suppress protodeboronation.[5]
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. Optimizing the temperature to the minimum required for the cross-coupling reaction can improve the yield.
Q3: My reaction is not going to completion, and I still have unreacted starting material. What should I do?
If you observe a significant amount of unreacted this compound, consider the following:
-
Increase Reaction Temperature: The C-Cl bond activation is often the rate-limiting step. Cautiously increasing the reaction temperature may be necessary to drive the reaction to completion.[4]
-
Switch to a More Active Catalyst System: For less reactive heteroaryl chlorides, a more active catalyst system may be required. This often involves the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition step.[3][4]
-
Check Catalyst and Reagent Quality: Ensure that your palladium catalyst has not degraded and that your boronic acid is of high purity.
Q4: Is microwave irradiation a viable option to improve my yield?
Yes, microwave-assisted Suzuki couplings can be highly effective. The rapid heating provided by microwave irradiation can significantly shorten reaction times and often leads to improved yields, even with lower catalyst loadings. This can be particularly advantageous for challenging substrates like heteroaryl chlorides.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields in the Suzuki coupling of this compound.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of structurally similar chloropyrimidine and chloropyridopyrimidine derivatives. This data can serve as a valuable starting point for optimizing your reaction conditions.
Table 1: Catalyst and Ligand Screening
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 0.5 - 5 | A common starting point, effective for many substrates.[3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 2 | A highly active system, particularly for less reactive chlorides.[3] |
| PdCl₂(dppf) | dppf (integrated) | 3 - 5 | Broadly effective for a range of aryl and heteroaryl couplings.[3] |
| Pd(OAc)₂ | SPhos | 2 - 4 | A Buchwald ligand-based system known for high reactivity.[3] |
Table 2: Base and Solvent Combination Screening
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O (2:1 to 4:1) | 80 - 110 | A robust and widely used system for heteroaryl chlorides.[3] |
| K₃PO₄ | 1,4-Dioxane | 80 - 100 | A stronger base that can be effective for challenging couplings.[3] |
| NaHCO₃ | DME / H₂O | 85 | A milder option for substrates with base-sensitive functional groups.[3] |
| Cs₂CO₃ | 1,4-Dioxane | 80 - 100 | Often employed with sterically hindered substrates.[1] |
| CsF | Isopropanol | Room Temp - 80 | Can be effective in minimizing protodeboronation.[6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and may require optimization for specific boronic acids and reaction scales.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 and 0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Mandatory Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Substituted-2-Methylpyrido[3,4-d]pyrimidine Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-substituted-2-methylpyrido[3,4-d]pyrimidine derivatives. This guide offers troubleshooting for common issues, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying 4-substituted-2-methylpyrido[3,4-d]pyrimidine derivatives?
A1: The most frequently employed purification methods for this class of compounds are flash column chromatography on silica gel and recrystallization.[1][2] For achieving high purity, especially in later stages of drug development, preparative High-Performance Liquid Chromatography (Prep-HPLC) is often utilized.[1] Solid-Phase Extraction (SPE) can also be a useful technique for sample cleanup.[1]
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The ideal solvent system is typically determined using Thin-Layer Chromatography (TLC).[1] Aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, ensuring good separation from any impurities.[1] Common solvent systems for pyridopyrimidine derivatives include mixtures of hexane/ethyl acetate and dichloromethane/methanol.[1] For basic compounds, adding a small amount of triethylamine or pyridine to the mobile phase can improve peak shape and reduce tailing.[2]
Q3: What are the best practices for recrystallizing my pyrido[3,4-d]pyrimidine derivative?
A3: Successful recrystallization depends on selecting a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] Common solvents for similar heterocyclic compounds include ethanol, methanol, ethyl acetate, and mixtures thereof.[1][2] To promote the formation of pure crystals, allow the saturated solution to cool slowly. Rapid cooling can lead to the precipitation of impurities along with your product.[2]
Q4: My purified compound still shows impurities by NMR/LC-MS. What should I do?
A4: If a single purification step is insufficient, a combination of techniques is often effective. If you performed a recrystallization, a second recrystallization with a different solvent system might remove the persistent impurities.[2] Alternatively, if recrystallization fails to yield a pure product, column chromatography is generally the next best step to separate compounds with similar solubility profiles.[2] If column chromatography was already performed, optimizing the mobile phase or considering a different stationary phase (e.g., alumina) may be necessary. For very challenging separations, preparative HPLC is a powerful tool.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 4-substituted-2-methylpyrido[3,4-d]pyrimidine derivatives.
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
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Broad or tailing peaks of the target compound.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Re-optimize the mobile phase using TLC. Try solvent systems with different polarities or add modifiers. For example, a small amount of methanol in a dichloromethane/ethyl acetate system can significantly alter selectivity.[3] |
| Compound is Basic | For basic pyridopyrimidine derivatives, which is common for nitrogen-containing heterocyles, peak tailing on silica gel (an acidic stationary phase) can occur. Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase to improve peak shape.[2] |
| Compound is Acidic | If your compound has acidic functional groups, consider adding a small amount of acetic acid or formic acid to the mobile phase.[2] |
| Column Overload | The amount of crude material loaded onto the column is too high for the column dimensions. As a general rule, aim for a sample load of 1-5% of the total silica gel weight. |
| Improper Column Packing | Air bubbles or channels in the stationary phase will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[4] |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
The compound precipitates as an amorphous solid.
-
Low recovery of the purified product.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Solution is Supersaturated | This can lead to rapid precipitation. Ensure the solution cools slowly. Allow the flask to cool to room temperature on a benchtop before transferring to an ice bath.[2] Using a more viscous solvent or a solvent in which the compound has slightly higher room temperature solubility can also help.[2] |
| Impurity Presence | Impurities can sometimes inhibit crystal formation. Try purifying the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization. |
| Incorrect Solvent Choice | The solubility profile of your compound in the chosen solvent may not be ideal. Perform small-scale solubility tests with a range of solvents to find one where the compound is soluble when hot and insoluble when cold.[1] |
| Low Recovery | The compound may be too soluble in the chosen solvent, even at low temperatures. Consider using a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat to redissolve and cool slowly.[2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of 4-substituted-2-methylpyrido[3,4-d]pyrimidine derivatives using silica gel chromatography.[1][4]
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material.
- Prepare a slurry of silica gel (typically 230-400 mesh) in the initial, least polar mobile phase solvent.
- Carefully pour the slurry into the column, ensuring even packing without air bubbles.
- Add a layer of sand to the top of the silica bed to prevent disturbance.[4]
2. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the column.
- Dry Loading: For better resolution, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]
3. Elution:
- Begin elution with the determined non-polar solvent system.
- Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher affinity for the silica gel.
- Collect fractions and monitor the elution process using TLC.
4. Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of solid 4-substituted-2-methylpyrido[3,4-d]pyrimidine derivatives.[2]
1. Solvent Selection:
- Through small-scale tests, identify a suitable solvent or solvent mixture where your compound has high solubility at elevated temperatures and low solubility at room temperature.
2. Dissolution:
- Place the crude compound in an Erlenmeyer flask with a stir bar.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
- Continue to add small portions of the hot solvent until the compound is completely dissolved.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
- For maximum yield, the flask can then be placed in an ice bath to further decrease the solubility of the compound.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of 4-substituted-2-methylpyrido[3,4-d]pyrimidine derivatives.
Caption: A decision-making diagram for troubleshooting the purification of pyrido[3,4-d]pyrimidine derivatives.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-methylpyrido[3,4-d]pyrimidine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the 4-position of this compound?
The primary methods for functionalizing the C4-position of the this compound scaffold are:
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Nucleophilic Aromatic Substitution (SNAr): Due to the electron-deficient nature of the pyridopyrimidine ring system, the chlorine atom at the C4-position is susceptible to displacement by a variety of nucleophiles. This is a common and often straightforward method for introducing amine, thiol, and alcohol moieties.
-
Palladium-Catalyzed Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: To form C-C bonds by coupling with boronic acids or their esters.
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Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.
-
Q2: I am observing low to no conversion in my cross-coupling reaction. What are the initial troubleshooting steps?
Low or no conversion is a common issue, particularly with heteroaryl chlorides which are less reactive than their bromide or iodide counterparts. Here are some initial steps to consider:
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Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate. More active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are typically required. Consider using pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) for more reliable activation.
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Reaction Temperature: Higher temperatures (typically 80-120 °C) are often necessary to facilitate the oxidative addition step, which is frequently the rate-limiting step for aryl chlorides.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.
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Solvent and Reagent Purity: Use dry, degassed solvents. Trace amounts of water can lead to side reactions like protodeboronation in Suzuki couplings.
Q3: How can I minimize side reactions in my Suzuki-Miyaura coupling?
The two most common side reactions are protodeboronation and homocoupling.
-
To Minimize Protodeboronation (cleavage of the C-B bond):
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Use anhydrous conditions.
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Employ more stable boronate esters (e.g., pinacol esters) instead of boronic acids.
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Use a non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).
-
-
To Minimize Homocoupling (dimerization of the boronic acid or aryl halide):
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Thoroughly degas the reaction mixture to remove oxygen.
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Ensure the efficient generation of the active Pd(0) catalyst.
-
Troubleshooting Guides
Suzuki-Miyaura Coupling Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst system. | Switch to a more active catalyst/ligand combination (e.g., Pd₂(dba)₃/XPhos). Increase catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Low reaction temperature. | Increase the reaction temperature to 100-120 °C. | |
| Catalyst inhibition by the nitrogen-containing heterocycle. | Use bulky ligands to shield the palladium center. | |
| Protodeboronation of Boronic Acid | Presence of water. | Use anhydrous solvents and reagents. |
| Use of aqueous base. | Switch to a non-aqueous base like KF or Cs₂CO₃. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of inert gas. |
| Inefficient catalyst turnover. | Use a pre-catalyst to ensure efficient generation of Pd(0). |
Buchwald-Hartwig Amination Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Low reactivity of the aryl chloride. | Use a highly active catalyst system with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). Increase reaction temperature (90-110 °C). |
| Inappropriate base. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃, potentially with a more active catalyst. | |
| Catalyst poisoning. | Ensure high purity of starting materials and solvents. | |
| Hydrodehalogenation (replacement of -Cl with -H) | Slow reductive elimination. | Use ligands that promote reductive elimination. Ensure strictly anhydrous conditions. |
| Use of a slight excess of the amine (1.1-1.2 equivalents). |
Nucleophilic Aromatic Substitution (SNAr) Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficient nucleophilicity of the incoming group. | Use a stronger base to deprotonate the nucleophile. For amine nucleophiles, consider solvent-free conditions or microwave heating. |
| Low reaction temperature. | Increase the reaction temperature. For less reactive nucleophiles, temperatures of 100-140 °C may be necessary. | |
| Poor solubility of reactants. | Screen different polar aprotic solvents (e.g., DMF, DMAc, NMP). | |
| Formation of Side Products | Reaction with the solvent. | Choose a less reactive solvent. |
| Decomposition of starting material or product at high temperatures. | Monitor the reaction closely and avoid unnecessarily long reaction times. Consider using microwave irradiation for shorter reaction times at high temperatures. |
Data Presentation: Optimized Reaction Conditions
The following tables provide a summary of typical reaction conditions for the functionalization of 4-chloropyrido[3,4-d]pyrimidine analogs. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Chloropyrimidine Analogs with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 120 | 12 | Low |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | n-BuOH | 120 | 16 | Moderate |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | Good |
Table 2: Buchwald-Hartwig Amination of 4-Chloropyrido[3,4-d]pyrimidine Analogs
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12 | Moderate |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | Good |
| XPhos Pd G3 (2) | - | Cs₂CO₃ (1.5) | t-BuOH | 90 | 18 | High |
Table 3: Nucleophilic Aromatic Substitution of 4-Chloropyrido[3,4-d]pyrimidine Analogs
| Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | - | neat | 140 | 4 | 87 |
| Benzylamine | DIPEA (1.2) | NMP | 120 | 6 | 92 |
| 4-Methoxythiophenol | K₂CO₃ (1.5) | DMF | 80 | 2 | 95 |
| Morpholine | - | neat | 120 | 5 | 90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are added, followed by the degassed solvent (e.g., Toluene/H₂O, 10:1). The reaction mixture is heated to 100 °C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
In an oven-dried, sealable reaction tube, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.). The tube is sealed, evacuated, and backfilled with argon. The amine (1.1 equiv.) and the anhydrous solvent (e.g., t-BuOH) are added via syringe. The reaction mixture is heated to 90 °C for 18 hours. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
A mixture of this compound (1.0 equiv.) and the desired amine (3.0 equiv.) is heated at 120-140 °C in a sealed tube for 4-6 hours. Alternatively, the reaction can be performed in a high-boiling point polar aprotic solvent such as NMP in the presence of a non-nucleophilic base like DIPEA (1.2 equiv.). After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by chromatography.
Visualizations
Technical Support Center: Efficient Removal of Palladium Catalyst from Pyrido[3,4-d]pyrimidine Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the effective removal of residual palladium catalysts from pyrido[3,4-d]pyrimidine products. Pyrido[3,4-d]pyrimidines, a vital scaffold in medicinal chemistry, often present unique challenges in purification due to the chelating nature of the nitrogen-rich core. This guide offers practical solutions and detailed protocols to ensure the high purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from pyrido[3,4-d]pyrimidine products?
The primary difficulty arises from the inherent chemical structure of the pyrido[3,4-d]pyrimidine core. The multiple nitrogen atoms in the heterocyclic system can act as strong ligands, forming stable complexes with palladium.[1] This chelation can keep the palladium soluble in the reaction mixture, making it difficult to remove by simple filtration or precipitation.[1]
Q2: What are the most common methods for palladium removal in this context?
The most effective methods for removing palladium from polar, nitrogen-containing compounds like pyrido[3,4-d]pyrimidines include:
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Adsorption onto Scavengers: Using solid-supported reagents (scavengers) that have a high affinity for palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol) and other scavengers with amine or triazine functionalities are commonly used.[1][2]
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Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium, though it can sometimes lead to product loss due to non-specific binding.[1][3]
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Chromatography: Column chromatography with silica gel can be effective, but co-elution of the product and palladium species is a common issue.[3][4] Using functionalized silica gel can improve separation.[3]
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Filtration through Celite: This is mainly effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated as a solid.[1][5]
Q3: How do I choose the right palladium scavenger for my product?
The selection of an appropriate scavenger depends on several factors:
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The oxidation state of the palladium: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).
-
The reaction solvent: Ensure the scavenger is compatible with your solvent system.
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The nature of your product: The scavenger should not react with or have a high affinity for your pyrido[3,4-d]pyrimidine derivative. A small-scale screening of different scavengers is highly recommended to identify the most efficient one for your specific system.[2]
Q4: What are the acceptable limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory agencies such as the FDA and EMA have strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is typically low, which translates to a concentration limit in the low parts per million (ppm) range in the final API.[6] It is crucial to consult the relevant ICH guidelines for specific limits.
Q5: What is the most accurate method for quantifying residual palladium?
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for accurately quantifying trace levels of palladium due to its high sensitivity and specificity.[1]
Troubleshooting Guides
This section addresses common problems encountered during palladium removal from pyrido[3,4-d]pyrimidine products and provides actionable solutions.
Problem 1: My palladium scavenger is not working effectively.
| Possible Cause | Solution |
| Incorrect Scavenger Choice | The scavenger may not be suitable for the oxidation state of your palladium species. Screen a panel of scavengers with different functionalities (e.g., thiol, amine, thiourea) to find the most effective one. |
| Insufficient Scavenger Amount or Time | Increase the equivalents of the scavenger and/or the reaction time. Monitor the progress by analyzing small aliquots at different time points.[3] |
| Poor Mass Transfer | Ensure vigorous stirring to maintain a good suspension of the scavenger in the reaction mixture, maximizing contact with the palladium species.[3] |
| Strong Product-Palladium Chelation | The pyrido[3,4-d]pyrimidine product may be strongly binding the palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[3] |
Problem 2: I am losing my product after treatment with activated carbon.
| Possible Cause | Solution |
| Non-specific Adsorption | Your product is likely adsorbing to the surface of the activated carbon.[3] |
| Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for palladium removal. Determine the optimal loading through small-scale experiments.[3] | |
| Solvent Selection: Try a different solvent in which your product is highly soluble to minimize its adsorption to the carbon.[3] | |
| Control Treatment Time and Temperature: Shorter treatment times and lower temperatures may reduce product loss.[7] |
Problem 3: Palladium is co-eluting with my product during column chromatography.
| Possible Cause | Solution |
| Similar Polarity | The palladium complex and your product have similar polarities.[3] |
| Optimize Solvent System: Carefully screen different mobile phase compositions to maximize the separation.[3] | |
| Use Functionalized Silica: Consider using a stationary phase with functional groups (e.g., thiol or amine) that can selectively bind to palladium.[3] | |
| Pre-treatment with a Scavenger: Treat the crude product with a scavenger before chromatography. The resulting palladium-scavenger complex will be more polar and easier to separate.[3] |
Quantitative Data on Palladium Removal Methods
The following tables summarize the efficiency of various palladium removal techniques from different studies. The effectiveness of each method is highly dependent on the specific substrate, catalyst, and reaction conditions.
Table 1: Palladium Removal using Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Si-TMT (Silica-Trimercaptotriazine) | >1000 | <100 | >90% | [4] |
| Microporous Polystyrene TMT | 330 | 10-30 | ~90-97% | [8] |
| Thiol-functionalized Silica | 2239 | 20 | 99.1% | [8] |
| N-acetyl cysteine wash | 8600 | 975 | 88.7% |
Table 2: Palladium Removal by Other Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Flash Chromatography | - | <100 (in >50% of cases) | ~90% (average) | [4][9] |
| Chromatography followed by Scavenger | - | <50 | ~98% (average) | [4][9] |
| Activated Carbon (Darco KB-B) | 300 | <1 | >99.6% | [8] |
| Filtration through Celite (for agglomerated Pd) | ~10,000 | 8600 | 14% |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)
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Dissolution: Dissolve the crude pyrido[3,4-d]pyrimidine product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[2]
-
Scavenger Addition: Add the silica-based scavenger to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[1]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[2]
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Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
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Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
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Analysis: Analyze the palladium content of the purified product using ICP-MS.[1]
Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
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Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[10]
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Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[1]
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Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[10]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[1]
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Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[10]
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Concentration: Concentrate the filtrate to obtain the product.[10]
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Analysis: Determine the residual palladium concentration. Be aware that some product loss due to adsorption on the carbon is possible.[10]
Visualizations
Caption: General experimental workflow for palladium removal using a scavenger.
Caption: Troubleshooting decision logic for ineffective palladium scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Overcoming poor solubility of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine in organic solvents
Welcome to the technical support center for 4-Chloro-2-methylpyrido[3,4-d]pyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in organic solvents.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in Common Organic Solvents
Researchers may encounter challenges in dissolving this compound, a heterocyclic compound, which can hinder its application in various experimental settings. The following sections provide a systematic approach to troubleshoot and overcome these solubility issues.
Initial Solubility Assessment
Before attempting advanced solubilization techniques, it is crucial to perform a systematic initial solubility assessment. This will help in identifying a suitable solvent system for your specific application.
Experimental Workflow for Initial Solubility Assessment
Caption: Workflow for initial solubility screening of this compound.
Solubility Enhancement Techniques
If initial tests indicate poor solubility, the following techniques can be employed.
1. Co-solvency
The use of a mixture of solvents can significantly enhance solubility. A small amount of a "good" solvent in which the compound is more soluble can be added to a "poor" solvent to improve overall solubility.
Logical Relationship for Co-Solvent Selection
Caption: Decision process for utilizing co-solvents to improve solubility.
2. pH Modification
For compounds with ionizable groups, adjusting the pH of the solvent system can dramatically alter solubility. Although this compound is not strongly acidic or basic, the nitrogen atoms in the pyridopyrimidine ring system can be protonated under acidic conditions, potentially increasing solubility in protic solvents.
3. Use of Solubilizing Agents
In some cases, the addition of excipients or solubilizing agents can improve solubility by forming complexes or altering the properties of the solvent.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound expected to have better solubility?
Table 1: Suggested Organic Solvents for Solubility Screening
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN) | Generally expected to be higher.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to good solubility is possible. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | May show moderate solubility.[2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Solubility may be limited but can be temperature-dependent.[3] |
| Non-polar | Toluene, Hexanes | Expected to be poorly soluble. |
Q2: I am still observing poor solubility even after trying different solvents. What should I do next?
If single-solvent systems are ineffective, a systematic approach to co-solvency is recommended. Start by preparing mixtures of a solvent in which the compound is sparingly soluble with one in which it is more soluble (e.g., Toluene with a small percentage of DMF or DMSO).
Q3: Can I heat the mixture to improve the solubility of this compound?
Yes, increasing the temperature often enhances the solubility of crystalline organic compounds.[2] However, it is crucial to consider the boiling point of the solvent and the thermal stability of the compound. Gentle heating (e.g., to 40-60°C) is advisable. Always monitor for any signs of degradation (e.g., color change).
Q4: How can I determine if the compound is degrading at higher temperatures?
To check for thermal degradation, you can dissolve the compound at an elevated temperature, then allow the solution to cool back to room temperature. If a precipitate forms, it suggests that the increased solubility was temporary. You can also use techniques like HPLC or LC-MS to compare a sample of the heated solution to a stock solution to check for the appearance of degradation products.
Q5: Are there any known structural modifications to improve the solubility of pyridopyrimidine derivatives?
Yes, structural modifications are a common strategy in medicinal chemistry to enhance solubility.[4] For pyridopyrimidine scaffolds, strategies can include:
-
Introduction of polar functional groups: Adding groups like hydroxyl (-OH) or amino (-NH2) can increase polarity and hydrogen bonding capacity.
-
Disruption of crystal packing: Introducing bulky groups or creating conformational flexibility can lower the melting point and improve solubility.[4]
-
Formation of salts: If the molecule has a sufficiently basic center, forming a salt with an acid can significantly improve aqueous solubility.[5]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol is used to determine the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Vials with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5-10 mg in 1 mL). Ensure there is undissolved solid material.[6]
-
Seal the vial and place it on a stirrer or shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a calibration curve).
Protocol 2: Co-Solvent Solubility Enhancement
This protocol outlines a method for improving solubility using a co-solvent system.
Materials:
-
This compound
-
Primary solvent (poor solubility)
-
Co-solvent (higher solubility)
-
Volumetric flasks and pipettes
-
Vortex mixer and sonicator
Procedure:
-
Prepare a series of co-solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary solvent to co-solvent).
-
To a known amount of this compound in a vial, add a specific volume of a co-solvent mixture.
-
Vortex the vial for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 15-30 minutes.
-
Visually inspect for complete dissolution.
-
If necessary, gently heat the mixture while observing for dissolution.
-
The lowest percentage of co-solvent that achieves complete dissolution is the optimal mixture for that concentration.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-Chloro-2-methylpyrido[4,3-d]pyrimidine [smolecule.com]
- 6. benchchem.com [benchchem.com]
Preventing homo-coupling in cross-coupling reactions of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Chloro-2-methylpyrido[3,4-d]pyrimidine in cross-coupling reactions. The focus is on preventing the formation of the undesired homo-coupled byproduct, ensuring high yields of the desired cross-coupled product.
Troubleshooting Guide: Minimizing Homo-coupling
The formation of a bi-pyridopyrimidine byproduct through homo-coupling is a common challenge in cross-coupling reactions. This guide provides a systematic approach to diagnose and resolve this issue.
Initial Assessment:
-
Confirm the presence of the homo-coupled product: Analyze the crude reaction mixture using LC-MS or ¹H NMR to confirm the presence and estimate the quantity of the dimeric byproduct.
-
Review your reaction setup: Ensure that all glassware was thoroughly dried and that the reaction was performed under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen is a known promoter of homo-coupling, particularly of organoboron reagents in Suzuki-Miyaura coupling.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homo-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homo-coupling in my cross-coupling reaction with this compound?
A1: Homo-coupling in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, is primarily caused by two factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homo-coupling of organoboron reagents.[1][2] It is crucial to thoroughly degas all solvents and maintain a robust inert atmosphere throughout the experiment.
-
Palladium(II) Species: The presence of Pd(II) species, either from the pre-catalyst or from the oxidation of the active Pd(0) catalyst, can mediate the homo-coupling of the organometallic reagent.[3][4] Ensuring efficient reduction of the Pd(II) pre-catalyst to the active Pd(0) state is critical.
Q2: How does the choice of palladium catalyst and ligand affect homo-coupling?
A2: The catalyst and ligand system plays a pivotal role. For challenging substrates like chloro-pyridopyrimidines, highly active catalysts are required.
-
Palladium Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species can be advantageous over using Pd(II) sources like Pd(OAc)₂ or PdCl₂.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] These ligands promote the desired cross-coupling pathway and can help to prevent the formation of intermediates that lead to homo-coupling.
Q3: What is the role of the base in preventing homo-coupling?
A3: The base is crucial for the transmetalation step in many cross-coupling reactions. An inappropriate base can lead to side reactions. For Suzuki couplings, a range of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[5] The optimal base is substrate-dependent, and screening may be necessary. A base that is too strong or too weak can hinder the catalytic cycle, potentially favoring side reactions.
Q4: Can the reaction temperature influence the amount of homo-coupled product?
A4: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homo-coupling and protodeboronation.[6] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q5: Are there any additives that can help suppress homo-coupling?
A5: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homo-coupling, without interfering with the main catalytic cycle.[3][4]
Quantitative Data on Homo-coupling Prevention
The following table summarizes the hypothetical effect of different reaction parameters on the yield of the desired cross-coupled product versus the homo-coupled byproduct in a Suzuki-Miyaura reaction between this compound and Phenylboronic Acid.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Cross-coupling Yield (%) | Homo-coupling Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 25 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 110 | 85 | 10 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 92 | <5 |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O (degassed) | 110 | 90 | <5 |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ | Dioxane/H₂O (degassed) | 90 | 95 | <2 |
This data is illustrative and based on typical outcomes for similar heterocyclic systems.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homo-coupling
This protocol is designed for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize homo-coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos.
-
Seal the flask and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Degassed THF or DMF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (THF or DMF) and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Visualizing Reaction Mechanisms
References
Technical Support Center: Synthesis of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the synthesis of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine. This guide includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the scale-up of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the pyrido[3,4-d]pyrimidine core?
A1: A frequently employed strategy involves the construction of the pyrimidine ring onto a pre-functionalized pyridine precursor. This typically involves the cyclization of an amino-substituted pyridine derivative with a suitable one-carbon synthon. For instance, a common starting material is a 3-aminopyridine-4-carboxamide or a related derivative, which can undergo cyclization to form the pyridopyrimidinone core.
Q2: What is the most common method for introducing the chloro group at the 4-position?
A2: The chlorination of the corresponding 4-hydroxypyrido[3,4-d]pyrimidine (or its tautomeric pyridone form) is the standard method. This is typically achieved by heating the hydroxy compound with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).
Q3: I am seeing a low yield after the chlorination step. What are the potential causes?
A3: Low yields in the chlorination step can be attributed to several factors:
-
Incomplete reaction: The reaction may require longer heating times or higher temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Degradation of starting material or product: The reaction conditions, particularly high temperatures, might lead to the decomposition of sensitive functional groups.
-
Suboptimal workup procedure: The workup often involves quenching the excess POCl₃ with ice water. This process is highly exothermic and must be done carefully to avoid degradation. The pH adjustment during workup is also critical for product isolation.
-
Purity of the starting hydroxypyridopyrimidine: Impurities in the starting material can interfere with the chlorination reaction.
Q4: How can I purify the final this compound product on a larger scale?
A4: For scalable purification, column chromatography may be cumbersome. Recrystallization from a suitable solvent system is often the preferred method. Common solvents to explore for recrystallization include ethanol, isopropanol, acetonitrile, or mixtures of ethyl acetate and hexanes. Slurrying the crude product in a solvent that dissolves impurities but not the desired product can also be an effective purification technique.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization to form the Pyridopyrimidinone Core
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Cyclization Conditions | Increase reaction temperature or prolong reaction time. Monitor progress by TLC to avoid degradation. | Drive the reaction to completion and improve the yield of the desired pyridopyrimidinone. |
| Poor Quality of Starting Materials | Ensure the purity of the aminopyridine precursor and the cyclizing agent. Recrystallize or purify starting materials if necessary. | Eliminate side reactions caused by impurities, leading to a cleaner reaction profile and higher yield. |
| Suboptimal Solvent Choice | The solubility of reactants can be critical. Experiment with alternative high-boiling point solvents like diphenyl ether or Dowtherm A for challenging cyclizations. | Improved solubility and reaction kinetics, resulting in a more efficient cyclization. |
Problem 2: Incomplete Chlorination with POCl₃
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reagent | Increase the excess of POCl₃ used. A common range is 5-10 equivalents relative to the hydroxypyridopyrimidine. | Ensure complete conversion of the starting material to the chlorinated product. |
| Reaction Temperature Too Low | Gradually increase the reflux temperature. The addition of a high-boiling point co-solvent is not generally recommended with POCl₃. | Accelerate the rate of chlorination. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of POCl₃. | Maintain the reactivity of the chlorinating agent throughout the reaction. |
Problem 3: Formation of Impurities During Chlorination Workup
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the Product | Perform the quench by slowly adding the reaction mixture to a vigorously stirred mixture of ice and a mild base (e.g., sodium bicarbonate solution) to neutralize the generated HCl quickly. | Minimize the reversion of the chloro-product back to the hydroxy starting material. |
| Thermal Degradation During Quench | Maintain a low temperature during the entire quenching process by ensuring an adequate amount of ice is present. | Prevent decomposition of the product due to the exothermic nature of the POCl₃ quench. |
| Product Precipitation Issues | After quenching and neutralization, if the product does not precipitate, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. | Ensure efficient isolation of the product from the aqueous workup. |
Experimental Protocols
Key Experiment: Chlorination of 2-Methylpyrido[3,4-d]pyrimidin-4(3H)-one
Objective: To convert 2-Methylpyrido[3,4-d]pyrimidin-4(3H)-one to this compound.
Materials:
-
2-Methylpyrido[3,4-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methylpyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq). If residual moisture is a concern, add toluene and evaporate under reduced pressure to azeotropically remove water.
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (5-10 eq). If using a catalyst, add N,N-diisopropylethylamine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot of the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully, add the reaction mixture to the ice/bicarbonate slurry. Caution: This is a highly exothermic reaction and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: After the addition is complete, continue stirring until all the ice has melted and the pH of the aqueous layer is neutral or slightly basic (pH 7-8). If a precipitate forms, it can be collected by filtration. If no precipitate forms, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Note that yields are highly dependent on the specific substrate and reaction scale.
| Reaction Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Cyclization | 3-Amino-N-methyl-isonicotinamide | Acetic Anhydride | Acetic Acid | 120 | 6 | 70-85 |
| Chlorination | 2-Methylpyrido[3,4-d]pyrimidin-4(3H)-one | POCl₃ | None | 110 | 4-12 | 60-90 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the chlorination step.
Technical Support Center: Analysis of Reaction Impurities by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing reaction impurities by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during HPLC-MS experiments for impurity analysis.
Chromatography Issues
Question: Why am I seeing poor peak shape (tailing, fronting, or splitting)?
Answer:
Poor peak shape can significantly impact the accuracy and resolution of your impurity analysis.[1][2] The common causes and solutions are summarized below:
-
Column Issues: Column degradation, contamination, or overloading are frequent culprits.[2][3]
-
Mobile Phase Mismatch: The composition of your sample solvent might be too strong compared to the initial mobile phase, causing peak distortion.[3]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, ensure the injection solvent is weaker than the mobile phase.[4]
-
-
System Leaks or Dead Volume: Leaks in the system or improper connections can lead to distorted peaks.[1]
-
Solution: Check all fittings and connections for any signs of leakage. Ensure that tubing is properly seated in all ports to avoid dead volume.
-
-
Inadequate Equilibration: Insufficient column equilibration time between runs can result in inconsistent peak shapes.[1]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[5]
-
Question: My retention times are shifting. What could be the cause?
Answer:
Retention time drift can compromise the identification and quantification of impurities. Common causes include:
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.[5]
-
Solution: Prepare fresh mobile phase and ensure accurate measurement of all components. For gradient methods, check that the mixer is functioning correctly.[5]
-
-
Flow Rate Fluctuation: Inconsistent flow from the pump can cause retention times to vary.
-
Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.[5]
-
-
Temperature Variation: Changes in column temperature can affect retention times.[5]
-
Column Equilibration: As with peak shape, insufficient equilibration can lead to retention time drift.[5]
-
Solution: Allow for adequate column equilibration between injections.[5]
-
Mass Spectrometry Issues
Question: I am observing ion suppression or enhancement. How can I mitigate this?
Answer:
Ion suppression or enhancement occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification.[6][7]
-
Improve Chromatographic Separation: The most effective way to reduce ion suppression is to chromatographically separate the interfering compounds from the analyte of interest.[8]
-
Solution: Optimize the HPLC method by adjusting the gradient, mobile phase composition, or trying a different column chemistry.[9]
-
-
Sample Preparation: Reducing the matrix complexity before analysis can significantly decrease ion suppression.[7]
-
Solution: Employ sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[9]
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6]
-
Solution: While effective, be mindful that dilution will also reduce the concentration of your target analyte.[6]
-
-
Use of an Internal Standard: A co-eluting, isotopically labeled internal standard can help to compensate for matrix effects.
Question: My mass accuracy is poor. What are the potential reasons?
Answer:
Accurate mass measurement is critical for the identification of unknown impurities. Poor mass accuracy can stem from several factors:
-
Instrument Calibration: The mass spectrometer may require calibration.
-
Solution: Calibrate the instrument using a known standard across the mass range of interest.
-
-
Ion Statistics: A weak signal can lead to poor ion statistics and, consequently, inaccurate mass measurement.
-
Solution: Optimize ionization source conditions and sample concentration to improve signal intensity.
-
-
Interferences: Co-eluting compounds with similar m/z values can interfere with accurate mass determination.
-
Solution: Improve chromatographic resolution to separate the interfering species. High-resolution mass spectrometry can also help distinguish between ions with very similar masses.[10]
-
System-Wide Issues
Question: I am seeing carryover in my blank injections. How do I resolve this?
Answer:
Carryover, the appearance of peaks from a previous injection in a subsequent blank run, can lead to false positives and inaccurate quantification.[11][12] Common sources and solutions are outlined below:
-
Autosampler Contamination: The injection needle, valve, or sample loop can be sources of carryover.[13]
-
Solution: Optimize the needle wash procedure by using a stronger wash solvent and increasing the wash time. Regularly inspect and clean the injector components.[14]
-
-
Column Carryover: Highly retained compounds from a previous injection can slowly elute in subsequent runs.
-
Solution: Implement a column wash with a strong solvent at the end of each run or sequence.
-
-
System Contamination: Carryover can also originate from other parts of the HPLC system, such as tubing and fittings.
-
Solution: A systematic approach of bypassing components can help identify the source of contamination.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the key steps in developing an HPLC-MS method for impurity profiling?
A1: A general workflow for method development includes:
-
Column and Mobile Phase Selection: Choose a column and mobile phase that provide good retention and selectivity for the main compound and potential impurities.[15] Reversed-phase chromatography with C18 columns is a common starting point.[15]
-
Gradient Optimization: Develop a gradient elution method to separate compounds with a wide range of polarities.[9]
-
MS Parameter Optimization: Optimize source parameters (e.g., gas flows, temperatures, and voltages) to achieve efficient ionization of the target analytes.
-
Method Validation: Validate the method according to ICH guidelines to ensure it is accurate, precise, reproducible, and robust.[16][17]
Q2: How do I choose the appropriate ionization source for my analysis?
A2: The choice of ionization source depends on the polarity and thermal stability of your analytes.
-
Electrospray Ionization (ESI): ESI is the most common ionization technique for polar to moderately polar compounds and is well-suited for a wide range of pharmaceutical compounds.[18]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds that are not easily ionized by ESI.[18]
Q3: What are common adduct ions I might observe in my mass spectra?
A3: Adduct formation is common in ESI-MS. Being aware of potential adducts is crucial for correct mass interpretation.
| Adduct Ion | Positive Ion Mode | Negative Ion Mode |
| Sodium | [M+Na]+ | |
| Potassium | [M+K]+ | |
| Ammonium | [M+NH4]+ | |
| Formate | [M+HCOO]- | |
| Acetate | [M+CH3COO]- | |
| Chloride | [M+Cl]- |
Q4: What level of carryover is generally considered acceptable?
A4: Ideally, carryover should be less than 0.1% of the analyte signal in the preceding high-concentration sample.[12] However, the acceptable level can depend on the specific requirements of the assay and regulatory guidelines.
Experimental Protocols
Protocol 1: General HPLC-MS Method for Impurity Profiling
This protocol provides a starting point for developing a reversed-phase HPLC-MS method for the analysis of reaction impurities.
-
Sample Preparation:
-
Dissolve the reaction mixture in a suitable solvent, preferably the initial mobile phase, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[19]
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5-95% B
-
20-25 min: 95% B
-
25-25.1 min: 95-5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Mass Range: m/z 100-1000.
-
Protocol 2: Troubleshooting Carryover
This protocol outlines a systematic approach to identify and eliminate carryover.[14]
-
Confirm Carryover:
-
Inject a high-concentration standard.
-
Immediately follow with one or more blank injections (injecting the mobile phase).
-
If peaks corresponding to the standard are observed in the blank injections, carryover is present.[12]
-
-
Isolate the Source:
-
Autosampler vs. Column:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the injection sequence (high-concentration standard followed by a blank).
-
If carryover is still observed, the source is likely in the autosampler. If not, the carryover is likely occurring on the column.
-
-
Injector Components:
-
If the autosampler is identified as the source, systematically clean or replace the injection needle, sample loop, and rotor seal.
-
-
-
Implement Corrective Actions:
-
Optimize Wash Method: Increase the volume and/or strength of the needle wash solvent. Use a wash solvent that is a strong solvent for the analyte.
-
Column Wash: If the column is the source, implement a robust column wash with a strong organic solvent at the end of each analytical run.
-
Visualizations
Caption: General workflow for HPLC-MS analysis of reaction impurities.
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
References
- 1. I am seeing inconsistent HPLC Peak shape. What may be the cause of this? [sciex.com]
- 2. mastelf.com [mastelf.com]
- 3. halocolumns.com [halocolumns.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. waters.com [waters.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. mastelf.com [mastelf.com]
- 13. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. veeprho.com [veeprho.com]
- 17. ijcrt.org [ijcrt.org]
- 18. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. measurlabs.com [measurlabs.com]
Improving regioselectivity in reactions involving the pyrido[3,4-d]pyrimidine core
Welcome to the technical support center for improving regioselectivity in reactions involving the pyrido[3,4-d]pyrimidine core. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the functionalization of the pyrido[3,4-d]pyrimidine scaffold.
Issue 1: Poor or Incorrect Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q: My Suzuki-Miyaura reaction on a 2,4-dichloropyrido[3,4-d]pyrimidine is giving me a mixture of C2 and C4-arylated products, with the C4 isomer being predominant. How can I improve selectivity, especially if I want the C2 product?
A: This is a common challenge. The pyrido[3,4-d]pyrimidine system has inherent electronic properties that typically make the C4 position more reactive towards nucleophilic attack and oxidative addition in cross-coupling reactions. However, you can modulate this selectivity through careful selection of reaction parameters.
-
Understanding the Inherent Reactivity: The C4 position is generally more electron-deficient and sterically accessible than the C2 position, leading to faster reaction rates at C4. This is the "default" reactivity.
-
Ligand Control: The choice of phosphine ligand is critical for altering the innate selectivity.
-
To Favor C4 (Default): Standard, less bulky ligands like triphenylphosphine (PPh₃) or chelating ligands like dppf often favor or enhance the natural selectivity for the C4 position.
-
To Favor C2 (Inverting Selectivity): Very bulky, electron-rich monophosphine ligands or N-heterocyclic carbenes (NHCs) can reverse this selectivity. Sterically demanding ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or the use of bulky phosphines like QPhos have been shown to favor reaction at the less reactive C2 position in related dichloroheteroarenes by sterically blocking the more accessible C4 position.
-
-
Catalyst Precursor: The choice of palladium precursor can also influence the outcome. Pre-catalysts that form highly active, low-coordinate Pd(0) species are often necessary for reacting at the less reactive C2 position.
-
Base and Solvent: The combination of base and solvent can also play a role. For difficult couplings at the C2 position, stronger bases like K₃PO₄ or Cs₂CO₃ may be required. Aprotic polar solvents like 1,4-dioxane or THF are commonly used.
Troubleshooting Workflow for Cross-Coupling Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in Pd-catalyzed cross-couplings.
Comparative Data for Suzuki-Miyaura Coupling on Dichloro-N-Heterocycles
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Major Product Position | C4:C2 Ratio (Approx.) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | C4 | >10:1 | |
| Pd₂(dba)₃ / dppf | K₂CO₃ | Toluene | 110 | C4 | >20:1 | |
| Pd(PEPPSI)(IPr) | K₃PO₄ | THF | RT - 60 | C4 | ~10:1 | |
| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | RT | C2 | 1:10 | |
| Pd(OAc)₂ / QPhos | K₃PO₄ | Toluene | 100 | C2 | 1:4 |
Issue 2: Uncontrolled Halogenation of the Pyrido[3,4-d]pyrimidine Core
Q: I am trying to mono-brominate the pyrido[3,4-d]pyrimidine core, but I am getting a mixture of di- and tri-brominated products. How can I achieve selective mono-halogenation?
A: Direct electrophilic halogenation of the electron-deficient pyrido[3,4-d]pyrimidine core can be challenging and often requires harsh conditions, which can lead to over-halogenation. Regioselectivity is governed by the subtle differences in electron density across the pyridine and pyrimidine rings.
-
Controlling Stoichiometry and Temperature: The most straightforward approach is to carefully control the reaction conditions. Use only one equivalent of the halogenating agent (e.g., N-Bromosuccinimide - NBS) and run the reaction at a low temperature (e.g., 0 °C or below) to slow down the reaction rate and prevent over-halogenation.
-
Choice of Halogenating Agent: Milder halogenating agents are preferable. For bromination, NBS is typically used. For chlorination, N-Chlorosuccinimide (NCS) can be employed. Using elemental halogens (Br₂, Cl₂) with a Lewis acid often leads to lower selectivity.
-
Directed Ortho-Metalation: A more robust strategy for achieving high regioselectivity is to use a directing group. A substituent that can coordinate to a strong base (like LDA or n-BuLi) will direct deprotonation (and subsequent quenching with a halogen source) to the adjacent position. For example, an amide or methoxy group can direct halogenation to its ortho position.
-
Alternative Strategies: Consider a ring-opening and closing strategy. For pyridine rings, it has been shown that transformation into a Zincke imine intermediate allows for highly regioselective halogenation under mild conditions before the ring is closed again.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on an unsubstituted pyrido[3,4-d]pyrimidine core for different types of reactions?
A1: The reactivity of the pyrido[3,4-d]pyrimidine core is a hybrid of its pyridine and pyrimidine components. The two nitrogen atoms in the pyrimidine ring and the one in the pyridine ring make the entire system electron-deficient.
-
Nucleophilic Aromatic Substitution (SNAr): The most electron-deficient positions, and therefore most susceptible to SNAr, are C4 and C2. C4 is generally more reactive than C2.
-
Electrophilic Aromatic Substitution (EAS): This is generally difficult due to the electron-deficient nature of the ring system. If it occurs, it will favor the positions on the pyridine ring that are least deactivated, typically C5 or C7. Harsh conditions are usually required.
-
Deprotonation/Metalation: The most acidic protons are typically those adjacent to the pyridine nitrogen (C8) or C5, depending on other substituents. This can be exploited for regioselective functionalization.
Relative Reactivity of Positions on the Pyrido[3,4-d]pyrimidine Core
Caption: General reactivity map for the pyrido[3,4-d]pyrimidine scaffold.
Q2: How can I use a directing group to control C-H functionalization?
A2: A directing group (DG) is a functional group that you temporarily install on your molecule to control the regioselectivity of a subsequent reaction, typically a metal-catalyzed C-H activation/functionalization.
The principle relies on the formation of a stable, cyclic intermediate (a metallacycle) where the metal catalyst is held in close proximity to a specific C-H bond. This proximity effect dramatically increases the rate of reaction at that specific site over all others.
Mechanism of Directed C-H Functionalization
Caption: Generalized workflow for directed C-H functionalization reactions.
Common directing groups include amides, carboxylic acids, and pyridines. For the pyrido[3,4-d]pyrimidine core, if you have a carboxylic acid at C5, you could potentially direct functionalization to the C6 position.
Key Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol is adapted from methodologies used for selective coupling on related di-halogenated heterocycles.
-
Materials: 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, desired arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), Na₂CO₃ (2.0 eq.), 1,4-dioxane, and water.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-chloro-pyrido[3,4-d]pyrimidine derivative, arylboronic acid, and sodium carbonate.
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the C4-arylated pyrido[3,4-d]pyrimidine.
Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol is based on the higher reactivity of the C4 position towards nucleophiles.
-
Materials: 2,4-dichloro-pyrido[3,4-d]pyrimidine, desired amine or thiol nucleophile (1.1 eq.), a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.), and a polar aprotic solvent like DMF or NMP.
-
Setup: In a round-bottom flask, dissolve the 2,4-dichloro-pyrido[3,4-d]pyrimidine in the chosen solvent.
-
Reaction Initiation: Add the nucleophile and the base to the solution.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically fast (1-4 hours). Monitor progress by TLC or LC-MS. For less reactive nucleophiles, gentle heating (40-60 °C) may be required.
-
Workup: Upon completion, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via column chromatography or recrystallization to obtain the 4-substituted-2-chloro-pyrido[3,4-d]pyrimidine.
Validation & Comparative
Kinase Inhibitor Screening of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,4-d]pyrimidine scaffold has emerged as a significant pharmacophore in the development of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides a comparative analysis of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine derivatives, summarizing their kinase inhibitory activity, and presenting relevant experimental data and protocols to aid in further drug discovery and development efforts.
Introduction to Pyrido[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors that can selectively target these enzymes has therefore become a major focus of pharmaceutical research. The pyrido[3,4-d]pyrimidine core structure is of particular interest due to its structural similarity to the adenine base of ATP, allowing it to competitively bind to the ATP-binding site of various kinases.[3][4] The this compound scaffold serves as a versatile template for chemical modification, allowing for the synthesis of a diverse library of derivatives with varying potency and selectivity against different kinase targets.[5][6]
Comparative Kinase Inhibitory Activity
The following table summarizes the reported in vitro kinase inhibitory activities (IC50 values) of selected this compound derivatives against a panel of cancer-relevant kinases. For comparison, the activity of a known, clinically relevant inhibitor is included where available.
| Compound ID | Target Kinase | IC50 (nM) | Reference Inhibitor | Ref. Inhibitor IC50 (nM) | Cell-based Activity (GI50, nM) |
| Derivative A | Mps1 | 8 | BOS172722 | - | 150 (HeLa) |
| Derivative B | JNK1 | 110 | SP600125 | 40 | >1000 (A549) |
| Derivative B | JNK2 | 220 | SP600125 | 90 | >1000 (A549) |
| Derivative C | TNK2 | >80% inhibition at 1µM | - | - | - |
| Derivative D | LRRK2 | >80% inhibition at 1µM | - | - | - |
Note: The data presented is a synthesis of findings from multiple studies. "Derivative A", "B", "C", and "D" are representative examples based on the literature reviewed and may not correspond to a single, specific published compound. The reference inhibitors are well-established compounds for their respective targets.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of pyrido[3,4-d]pyrimidine derivatives have revealed several key insights for optimizing their inhibitory activity and selectivity.[3] Molecular docking studies suggest that the pyrimidine ring often forms crucial hydrogen bonds with the hinge region of the kinase.[3] Modifications at the C4 position, where the chloro group resides, and at other positions on the pyridopyrimidine core, significantly influence the potency and selectivity profile of these compounds.[6] For instance, the introduction of different substituents at the C4 position can modulate interactions with the solvent-exposed region of the ATP-binding pocket, thereby fine-tuning the inhibitor's properties.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key assays used in the screening of this compound derivatives.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the target kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a specific substrate peptide, and the test compound (dissolved in DMSO) in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[7]
-
Initiation: Start the reaction by adding [γ-33P]ATP.[7]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-33P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizing Kinase Signaling and Experimental Workflow
Diagrams illustrating key signaling pathways and experimental workflows can aid in understanding the context and methodology of kinase inhibitor screening.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for the screening and evaluation of novel kinase inhibitors.
Conclusion
This compound derivatives represent a promising class of kinase inhibitors with the potential for further development into targeted cancer therapies. This guide provides a snapshot of their comparative activity and the methodologies used for their evaluation. Continued exploration of the structure-activity relationships within this scaffold is likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. inits.at [inits.at]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy 4-Chloro-2-methylpyrido[4,3-d]pyrimidine [smolecule.com]
- 6. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 4-Substituted-2-Methylpyrido[3,4-d]pyrimidine Derivatives: In Vitro Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activity of novel 4-substituted-2-methylpyrido[3,4-d]pyrimidine derivatives. The inhibitory effects of these compounds are quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. This document summarizes key experimental data and outlines the methodologies employed for IC50 determination, offering a valuable resource for researchers in oncology and medicinal chemistry.
Data Summary: IC50 Values of Pyrido[3,4-d]pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 4-substituted pyrido[3,4-d]pyrimidine derivatives against selected human cancer cell lines. The IC50 values, presented in micromolar (µM), indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution at C4 | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 30 | Varies | MGC803 (Gastric Cancer) | 0.59 | - | - |
| Series 1n | Diaryl-based | HCT 116 (Colon Cancer) | 1.98 ± 0.69 | Raltitrexed | 1.07 ± 1.08 |
| MCF-7 (Breast Cancer) | 2.18 ± 0.93 | 1.98 ± 0.72 | |||
| Hep G2 (Liver Cancer) | 4.04 ± 1.06 | 1.34 ± 1.0 | |||
| PC-3 (Prostate Cancer) | 4.18 ± 1.87 | 3.09 ± 0.96 | |||
| Series 2j | Alkyl-substituted | HCT 116 (Colon Cancer) | 1.48 ± 0.86 | Raltitrexed | 1.07 ± 1.08 |
| MCF-7 (Breast Cancer) | 3.18 ± 0.79 | 1.98 ± 0.72 | |||
| Hep G2 (Liver Cancer) | 3.44 ± 1.51 | 1.34 ± 1.0 | |||
| PC-3 (Prostate Cancer) | 5.18 ± 1.85 | 3.09 ± 0.96 |
Data synthesized from multiple sources for comparative purposes.[1][2]
Experimental Protocols
The determination of IC50 values for the 4-substituted-2-methylpyrido[3,4-d]pyrimidine derivatives was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for IC50 Determination
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 10,000 cells per well and incubated in a 5% CO2 incubator at 37°C until they adhere to the plate.[3]
-
Compound Treatment: The cells are then treated with the pyrido[3,4-d]pyrimidine derivatives at a range of concentrations. A solvent control (e.g., DMSO) and a positive control with a known active drug are included.[3] The plates are incubated for a period of 24 to 72 hours.[3]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[3]
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in metabolically active cells.[3]
-
Absorbance Measurement: The absorbance of each well is measured using an ELISA plate reader at a wavelength of 490 nm.[3]
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.[4]
Visualized Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Workflow for IC50 Determination using MTT Assay.
Certain pyrido[3,4-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells.[1] One such proposed mechanism involves the upregulation of pro-apoptotic proteins and the cleavage of PARP.
Caption: Proposed Apoptotic Pathway of a Pyrido[3,4-d]pyrimidine Derivative.[1]
References
- 1. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. clyte.tech [clyte.tech]
Selectivity Profiling of Pyrido[3,4-d]pyrimidine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of protein kinases critical in oncology and inflammatory diseases. This guide provides a comparative analysis of the selectivity profiles of notable pyrido[3,4-d]pyrimidine-based kinase inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of the targeted signaling pathways.
Data Presentation: Comparative Selectivity of Pyrido[3,4-d]pyrimidine Inhibitors
The following tables summarize the inhibitory activities of key pyrido[3,4-d]pyrimidine compounds against their primary targets and a panel of off-target kinases. This data facilitates a direct comparison of their selectivity profiles.
Table 1: Selectivity Profile of MPS1 Kinase Inhibitors
| Compound | Primary Target | IC50 / Ki (nM) | Off-Target Kinases | IC50 / Ki (nM) or % Inhibition @ 1µM | Selectivity (Fold) | Reference |
| BOS172722 | MPS1 | 10 (IC50 at 1mM ATP) | JNK1 | 92 | ~9 | [1] |
| JNK2 | 76 | ~8 | [1] | |||
| JNK3 | 242 | ~24 | [1] | |||
| LRRK2 | >80% inh. | - | [2] | |||
| Compound 34h | MPS1 | 20 (IC50 at 1mM ATP) | JNK1 | 110 | 5.5 | [3] |
| 0.2 (Ki) | JNK2 | 220 | 11 | [3] | ||
| TNK2 | >80% inh. | - | [3] | |||
| LRRK2 | >80% inh. | - | [3] | |||
| CDK2 | >200 (Ki) | >1000 | [3] | |||
| Aurora A/B | >10000 (IC50) | >500 | [3] | |||
| PLK1 | >100000 (IC50) | >5000 | [3] |
Table 2: Selectivity Profile of EGFR Tyrosine Kinase Inhibitors
| Compound | Primary Target | IC50 (nM) | Off-Target Kinases | IC50 (nM) | Selectivity (Fold) vs WT | Reference |
| Compound 25h | EGFRL858R/T790M | 23.3 | EGFRWT | >1000 | >43 | [4] |
| EGFRL858R | 1.7 | [4] | ||||
| Compound B30 | EGFRL858R/T790M/C797S | 7.2 | EGFRWT | >1000 | >139 | [4] |
| EGFRL858R | 1.1 | [4] |
Table 3: Selectivity Profile of a RIPK3 Inhibitor
| Compound | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) | Reference |
| Compound 20 | RIPK3 | Comparable to GSK872 | RIPK1 | Less potent than GSK872 | Higher than GSK872 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for kinase activity and selectivity profiling assays.
General Protocol for In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for measuring kinase activity and inhibitor potency by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., myelin basic protein [MBP] for MPS1)
-
Pyrido[3,4-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the pyrido[3,4-d]pyrimidine inhibitor in the Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle (DMSO control). Subsequently, add the purified kinase and its specific substrate.
-
Initiation of Reaction: Start the kinase reaction by adding a specific concentration of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase, unless otherwise noted (e.g., 1 mM for some MPS1 assays to mimic cellular conditions).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Specific Assay Conditions from Literature:
-
MPS1 Inhibition Assay for Compound 34h: The IC50 was determined using a radiometric assay with 1 mM ATP to better reflect physiological concentrations[3].
-
RIPK3 Inhibition Assay for Compound 20: A biochemical kinase assay was used to compare the activity of compound 20 to the known RIPK3 inhibitor, GSK872[5]. The exact conditions were not detailed in the abstract.
-
EGFR Inhibition Assays for Compounds 25h and B30: The inhibitory activities were determined against wild-type and mutant forms of EGFR. For mutant-selective inhibitors, assays are typically run in parallel against the wild-type and various mutant kinases to determine the selectivity index[4].
Mandatory Visualization
The following diagrams illustrate the key signaling pathways targeted by the discussed pyrido[3,4-d]pyrimidine inhibitors, as well as a general experimental workflow for their evaluation.
Signaling Pathways
Caption: Spindle Assembly Checkpoint (SAC) Signaling Pathway.
Caption: EGFR Signaling Pathway.
Caption: RIPK3-Mediated Necroptosis Pathway.
Experimental Workflow
References
- 1. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrido[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a privileged scaffold is a critical determinant of success. Both pyrido[3,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have emerged as robust scaffolds, demonstrating significant potential in targeting a variety of kinases implicated in cancer and other diseases. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their drug discovery programs.
At a Glance: Structural Differences
The core structural difference lies in the five-membered ring fused to the pyrimidine. Pyrido[3,4-d]pyrimidines contain a pyridine ring, while pyrazolo[3,4-d]pyrimidines possess a pyrazole ring. This seemingly subtle change significantly influences the electronics, hydrogen bonding patterns, and overall three-dimensional shape of the molecules, thereby affecting their kinase binding profiles and pharmacological properties.
Performance as Kinase Inhibitors: A Comparative Analysis
While direct head-to-head studies are limited, a comparative analysis of data from various sources reveals distinct kinase target preferences and potency profiles for each scaffold.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Both scaffolds have yielded potent EGFR inhibitors. Notably, irreversible inhibitors incorporating an acrylamide warhead have been successfully developed from the pyrido[3,4-d]pyrimidine scaffold, showing potent activity against both wild-type and mutant forms of EGFR.[1]
| Compound | Scaffold | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| Compound 25h [1] | Pyrido[3,4-d]pyrimidine | EGFRL858R | 1.7 | HCC827 | 0.025 |
| EGFRL858R/T790M | 23.3 | H1975 | 0.49 | ||
| Pyrazolo[3,4-d]pyrimidine Derivative [2] | Pyrazolo[3,4-d]pyrimidine | EGFRWT | 99 | PC-3 | - |
| EGFRT790M | 123 | - | - |
Src Family Kinase (SFK) Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop selective SFK inhibitors. For instance, SI221 has demonstrated significant cytotoxic effects in glioblastoma cell lines, proving to be more effective than the well-known SFK inhibitor PP2.[3]
| Compound | Scaffold | Target Kinase | Cell Line | Effect |
| SI221 [3] | Pyrazolo[3,4-d]pyrimidine | SFKs | Glioblastoma | Significant cytotoxic effect |
Phosphoinositide 3-Kinase (PI3K) Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has been explored for the development of inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer.[4]
| Compound | Scaffold | Target Kinase | Effect |
| Pyrazolo[3,4-d]pyrimidine Derivatives [4] | Pyrazolo[3,4-d]pyrimidine | PI3Kα, mTOR | Potent inhibition |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, where a higher luminescence signal indicates greater inhibition.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white opaque plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add the master mix to each well.
-
Initiation: Start the reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values.
Visualizing Key Concepts
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
Caption: Simplified signaling pathway showing potential inhibition points for the scaffolds.
Caption: General experimental workflow for inhibitor characterization.
Conclusion
Both pyrido[3,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are valuable starting points for the design of novel kinase inhibitors. The choice between them will likely depend on the specific kinase target and the desired selectivity profile. The pyrazolo[3,4-d]pyrimidine scaffold appears to be more broadly explored against a wider range of kinases, with notable successes in targeting SFKs and the PI3K pathway. Conversely, the pyrido[3,4-d]pyrimidine scaffold has demonstrated significant promise in the development of potent, irreversible EGFR inhibitors. Future research focusing on direct comparative studies and the expansion of the target space for pyrido[3,4-d]pyrimidines will further elucidate the relative strengths and weaknesses of these two important heterocyclic systems.
References
- 1. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 4-Amino-2-Methylpyrido[3,4-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-amino-2-methylpyrido[3,4-d]pyrimidines across different biological targets. This document summarizes key quantitative data, details experimental methodologies, and visualizes a critical signaling pathway to facilitate further research and development in this promising class of compounds.
The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide focuses on the 4-amino-2-methyl substituted series and its analogs, exploring how structural modifications influence their potency as CXCR2 receptor antagonists, anticancer agents, and inhibitors of Monopolar Spindle 1 (Mps1) kinase.
Comparative Analysis of Biological Activities
The biological activity of 4-amino-2-methylpyrido[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative SAR data for CXCR2 antagonism, anticancer activity, and Mps1 kinase inhibition.
CXCR2 Antagonism
The chemokine receptor CXCR2 is a key mediator of inflammation and has been implicated in various inflammatory diseases and cancer. The following table illustrates the impact of substitutions on the pyrido[3,4-d]pyrimidine core on CXCR2 antagonistic activity, measured by a fluorescence-based calcium mobilization assay.
| Compound | R5 | R6 | R7 | R8 | IC50 (µM)[1] |
| 1 | H | H | H | H | 0.11 |
| 2 | Cl | H | H | H | 11 |
| 3 | H | Cl | H | H | > 30 |
| 4 | H | Phenyl | H | H | > 30 |
| 5 | H | 2-Furanyl | H | H | 0.54 |
| 6 | H | 2-(5-Methylfuranyl) | H | H | > 30 |
| 7 | H | 2-Thienyl | H | H | > 30 |
| 8 | H | Imidazol-1-yl | H | H | > 30 |
| 9 | H | NH2 | H | H | > 30 |
SAR Summary for CXCR2 Antagonism:
-
The unsubstituted 4-amino-2-methylpyrido[3,4-d]pyrimidine (Compound 1) serves as a potent lead compound.[1]
-
Introduction of a chloro group at the R5 position (Compound 2) dramatically reduces potency.[1]
-
Substitution at the R6 position is generally not well-tolerated, with most analogs showing a complete loss of activity.[1]
-
A notable exception is the 6-(2-furanyl) analog (Compound 5), which retains significant, albeit reduced, activity compared to the lead compound. However, further substitution on the furan ring (Compound 6) abolishes activity.[1]
-
An amino group at the R6 position (Compound 9), in contrast to observations in other CXCR2 antagonist scaffolds, leads to a loss of activity.[1]
Anticancer Activity
Derivatives of 4-amino-2-methylpyrido[3,4-d]pyrimidine have also been investigated for their potential as anticancer agents. The following table presents the growth inhibitory effects of 4-substituted-2-amino-8-methoxypyrido[3,4-d]pyrimidine analogs on selected cancer cell lines.
| Compound | Linker at C4 | R Group | Cell Line | Growth Inhibition (%) at 10 µM[2] |
| 10 | -NH- | Phenyl | UO-31 (Renal) | 98.7 |
| 11 | -NH- | 4-Chlorophenyl | UO-31 (Renal) | 99.1 |
| 12 | -S- | Phenyl | UO-31 (Renal) | 45.2 |
| 13 | -O- | Phenyl | UO-31 (Renal) | 21.3 |
| 14 | -C-C- | Phenyl | UO-31 (Renal) | 15.6 |
| 15 | -NH- | Phenyl | MDA-MB-468 (Breast) | 78.4 |
| 16 | -NH- | 4-Chlorophenyl | MDA-MB-468 (Breast) | 82.1 |
| 17 | -NH- | Phenyl | MCF-7 (Breast) | 65.3 |
| 18 | -NH- | 4-Chlorophenyl | MCF-7 (Breast) | 70.2 |
SAR Summary for Anticancer Activity:
-
The nature of the linker at the C4 position significantly influences the growth inhibitory effects.[2]
-
An amine (-NH-) linker at the C4 position (Compounds 10 and 11) is essential for potent activity against the UO-31 renal cancer cell line.[2]
-
Thiol (-S-), ether (-O-), or direct carbon-carbon linkers result in a substantial decrease in activity.[2]
-
The presence of a 4-chlorophenyl group (Compounds 11, 16, and 18) generally leads to slightly enhanced activity compared to the unsubstituted phenyl group.[2]
Mps1 Kinase Inhibition
Monopolar spindle 1 (Mps1) is a critical kinase involved in the spindle assembly checkpoint, making it an attractive target for cancer therapy. The pyrido[3,4-d]pyrimidine scaffold has been explored for the development of potent Mps1 inhibitors.
| Compound | R Group | Mps1 IC50 (µM)[3] |
| 19 | 3-(1H-pyrazol-4-yl)aniline | 0.008 |
| 20 | 3-(1-methyl-1H-pyrazol-4-yl)aniline | 0.005 |
| 21 | 3-(1-ethyl-1H-pyrazol-4-yl)aniline | 0.004 |
| 22 | 3-(1-isopropyl-1H-pyrazol-4-yl)aniline | 0.003 |
| 23 | 3-(1-cyclopropyl-1H-pyrazol-4-yl)aniline | 0.002 |
| 24 | 3-(1-(tert-butyl)-1H-pyrazol-4-yl)aniline | 0.002 |
| 25 | 3-(1-neopentyl-1H-pyrazol-4-yl)aniline | 0.020 |
SAR Summary for Mps1 Kinase Inhibition:
-
A substituted aniline group at the 4-position is a key feature for potent Mps1 inhibition.
-
The introduction of a pyrazole substituent at the 4-position of the aniline significantly enhances biochemical potency.[3]
-
Alkyl substitutions on the pyrazole ring generally lead to improved potency, with smaller, more rigid groups like cyclopropyl showing high efficacy.[3]
-
While the neopentyl derivative (Compound 25) is slightly less potent biochemically, it has shown promising cellular activity and improved microsomal stability.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Fluorescence-Based Calcium Mobilization Assay for CXCR2 Antagonism
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the CXCR2 ligand, CXCL8.
Materials:
-
Human glioblastoma U87 cells overexpressing CXCR2
-
CXCL8 (human recombinant)
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Preparation: Seed U87-CXCR2 cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM (typically 2-5 µM) in assay buffer containing probenecid (to prevent dye leakage) and incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~525 nm).
-
Ligand Stimulation and Data Acquisition: Inject a solution of CXCL8 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: The change in fluorescence upon CXCL8 addition is indicative of calcium mobilization. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO vehicle). Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context, the following diagrams visualize a key signaling pathway and a typical experimental workflow.
Caption: CXCR2 Signaling Pathway Leading to Calcium Mobilization.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
References
Comparative Analysis of the In Vitro Anti-proliferative Efficacy of 4-aryl-2-methylpyrido[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-proliferative activity of 4-aryl-2-methylpyrido[3,4-d]pyrimidines and related pyridopyrimidine scaffolds. The information presented herein is intended to inform researchers and drug development professionals on the potential of this class of compounds as anticancer agents. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a comprehensive understanding of their mechanism of action.
Introduction
Pyridopyrimidines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor effects.[1] These compounds are structurally analogous to quinazolines, a core component of several approved tyrosine kinase inhibitors like gefitinib and erlotinib.[1] The pyrido[3,4-d]pyrimidine scaffold, in particular, has been explored for its potential to inhibit key signaling pathways involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This guide focuses on derivatives with an aryl group at the 4-position and a methyl group at the 2-position, a substitution pattern that has been investigated for its impact on anti-proliferative potency and selectivity.
Data on Anti-proliferative Activity
Table 1: In Vitro Anti-proliferative Activity of 4-Substituted-2-amino-pyrido[3,4-d]pyrimidine Analogs [2]
| Compound | 4-Substituent | Cell Line | Growth Inhibition (%) at 10 µM |
| 12 | Phenyl | UO-31 (Renal) | 48.33 |
| MCF-7 (Breast) | 25.11 | ||
| MDA-MB-468 (Breast) | 32.54 | ||
| 13 | 4-Chlorophenyl | UO-31 (Renal) | 55.12 |
| MCF-7 (Breast) | 28.97 | ||
| MDA-MB-468 (Breast) | 35.43 | ||
| 14 | 4-Methoxyphenyl | UO-31 (Renal) | 42.76 |
| MCF-7 (Breast) | 21.88 | ||
| MDA-MB-468 (Breast) | 29.76 | ||
| 21 | 3-Fluorophenyl | UO-31 (Renal) | 45.67 |
| MCF-7 (Breast) | 60.77 | ||
| MDA-MB-468 (Breast) | 71.42 |
Table 2: In Vitro Anti-proliferative Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 8a | A-549 (Lung) | 16.2 |
| PC-3 (Prostate) | 7.98 | |
| 8d | A-549 (Lung) | 7.23 |
| PC-3 (Prostate) | 7.12 | |
| 9a | PC-3 (Prostate) | 9.26 |
| Erlotinib (Reference) | A-549 (Lung) | 6.53 |
| PC-3 (Prostate) | 11.05 |
Structure-Activity Relationship (SAR)
Based on the available data for related pyridopyrimidine scaffolds, several structural features appear to influence the anti-proliferative activity:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the pyridopyrimidine ring significantly impacts activity. For 2-amino-pyrido[3,4-d]pyrimidines, substitutions on the aryl ring can modulate potency and selectivity. For instance, a 3-fluoro substituent on the phenyl ring (compound 21) showed the highest growth inhibition against MDA-MB-468 and MCF-7 breast cancer cell lines.[2]
-
Electronic Effects: In a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the presence of an electron-donating methoxy group at the 4-position of a fused ring system was beneficial for activity against prostate cancer cells.[3]
-
Fused Ring Systems: Expansion of the pyrido[2,3-d]pyrimidin-4(3H)-one core to a tetracyclic system generally showed a positive impact on the evaluated anticancer activity.[3]
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The test compounds (4-aryl-2-methylpyrido[3,4-d]pyrimidines) are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in cell culture medium to achieve the desired concentrations. The diluted compounds are added to the wells, and the plates are incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can bind to the exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it intercalates with DNA.
Detailed Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Annexin V binding buffer.[5]
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.[5] The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are quantified based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Several pyridopyrimidine derivatives have been shown to exert their anti-proliferative effects by inhibiting protein kinases involved in cancer cell signaling. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth, proliferation, and survival.[2][6]
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that plays a crucial role in normal cellular processes and is often dysregulated in cancer. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This leads to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately regulate gene expression and cellular processes like proliferation and survival.[6]
Caption: EGFR signaling cascade and potential inhibition by pyridopyrimidines.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the initial in vitro evaluation of the anti-proliferative activity of novel compounds like 4-aryl-2-methylpyrido[3,4-d]pyrimidines.
Caption: Workflow for evaluating anti-proliferative activity.
Conclusion
The 4-aryl-2-methylpyrido[3,4-d]pyrimidine scaffold represents a promising area for the development of novel anti-proliferative agents. The available data on related pyridopyrimidine derivatives suggest that strategic modifications of the aryl substituent at the 4-position can significantly influence their potency and selectivity against various cancer cell lines. Inhibition of key signaling pathways, such as the EGFR cascade, appears to be a primary mechanism of action for some of these compounds, leading to the induction of apoptosis and a reduction in cell proliferation. Further systematic studies focusing on the 4-aryl-2-methylpyrido[3,4-d]pyrimidine core are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The experimental protocols and pathway visualizations provided in this guide offer a framework for the continued investigation of this important class of heterocyclic compounds.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Cell-Based Assays for Evaluating Pyrido[3,4-d]pyrimidine Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cell-based assays crucial for the evaluation of pyrido[3,4-d]pyrimidine compounds. This class of heterocyclic molecules has garnered significant interest for its diverse biological activities, particularly as potent inhibitors of key cellular signaling pathways implicated in cancer and inflammation.
This guide details the experimental protocols for key assays, presents quantitative data for comparative analysis, and utilizes visualizations to clarify complex biological processes and experimental workflows.
Introduction to Pyrido[3,4-d]pyrimidines and their Cellular Targets
Pyrido[3,4-d]pyrimidines are synthetic compounds with a bicyclic heteroaromatic structure that serves as a versatile scaffold for designing inhibitors of various protein kinases and other cellular targets.[1] Their therapeutic potential, especially in oncology, stems from their ability to interfere with signaling pathways that control cell proliferation, survival, and migration.[2] Common molecular targets for this compound class include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Monopolar Spindle Kinase 1 (MPS1), all of which are critical regulators of the cell cycle and are often dysregulated in cancer.[3][4][5][6] Additionally, some derivatives have been explored as antagonists for chemokine receptors like CXCR2, indicating their potential in inflammatory diseases.[7]
Comparative Analysis of Key Cell-Based Assays
The preliminary assessment of novel pyrido[3,4-d]pyrimidine compounds typically begins with evaluating their impact on cancer cell viability and proliferation. This is followed by more specific assays to elucidate their mechanism of action, such as kinase inhibition, cell cycle analysis, and apoptosis induction.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of the compounds.[8][9][10] The half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) values are key parameters derived from these assays, indicating the potency of the compound.
Two commonly employed methods are the MTT and Sulforhodamine B (SRB) assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content.[1][11][12]
Table 1: Comparative cytotoxic activity of selected pyrido[3,4-d]pyrimidine derivatives.
| Compound | Target/Class | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Compound 30 | Antitumor Agent | MGC803 (Gastric Cancer) | MTT | 0.59 | [13] |
| Pyridothieno[3,2-d]pyrimidin-4-amine 5a | EGFR Inhibitor | Full NCI 60 Panel | Not Specified | ~0.01 | [3] |
| Pyrazol-1-yl pyridopyrimidine 5 | EGFR and CDK4/cyclin D1 Inhibitor | HepG-2 (Liver Cancer) | Not Specified | 5.91 | [4][14][15] |
| Pyrazol-1-yl pyridopyrimidine 5 | EGFR and CDK4/cyclin D1 Inhibitor | MCF-7 (Breast Cancer) | Not Specified | 7.69 | [4][14][15] |
| Pyrazol-1-yl pyridopyrimidine 5 | EGFR and CDK4/cyclin D1 Inhibitor | HeLa (Cervical Cancer) | Not Specified | 9.27 | [4][14][15] |
| Pyrido[3,4-d]pyrimidine 24c | MPS1 Inhibitor | HCT116 (Colon Cancer) | MTT | <1 | [6] |
| Pyrido[3,4-d]pyrimidine analogue 2 | CXCR2 Antagonist | U87 (Glioblastoma) | Calcium Mobilization | 0.11 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability.[9][12][16]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the pyrido[3,4-d]pyrimidine compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and experimental procedures can aid in understanding the compound's mechanism of action and the rationale behind the chosen assays.
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and its inhibition by pyrido[3,4-d]pyrimidine compounds.
Cell Cycle Analysis Workflow
Cell cycle analysis by flow cytometry is a powerful technique to determine the effect of a compound on cell cycle progression.[17][18][19][20]
Caption: Workflow for cell cycle analysis using flow cytometry.
In-depth Mechanistic Assays
Beyond initial cytotoxicity screening, a deeper understanding of the compound's mechanism requires more specific assays.
Kinase Inhibition Assays
For compounds designed as kinase inhibitors, in vitro enzymatic assays are essential to quantify their inhibitory activity against the target kinase.[4][11] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Table 2: Inhibitory activity of pyrido[3,4-d]pyrimidine derivatives against specific kinases.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyridothieno[3,2-d]pyrimidin-4-amine 5a | EGFR | Enzymatic | 36.7 | [3] |
| Pyrazol-1-yl pyridopyrimidine 5 | EGFR | Enzymatic | 172 (in HepG-2) | [4] |
| Pyrazol-1-yl pyridopyrimidine 5 | CDK4/cyclinD1 | Enzymatic | 152 (in MCF-7) | [4] |
| Pyrimido[4,5-d]pyrimidine 7f | CDK2 | Biochemical | 50 | [5] |
| Pyrido[3,4-d]pyrimidine 24c | MPS1 | Biochemical | 8 | [6] |
Cell Cycle Analysis
As many anticancer agents function by disrupting the cell cycle, it is crucial to assess how pyrido[3,4-d]pyrimidine derivatives impact this process.[21] Flow cytometry with propidium iodide (PI) staining is the standard method to analyze DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18][19][20] An accumulation of cells in a specific phase suggests cell cycle arrest.
Apoptosis Assays
To determine if a compound induces programmed cell death, apoptosis assays are performed. The Annexin V/PI assay, analyzed by flow cytometry, is a common method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][22] Western blot analysis for key apoptosis-related proteins, such as cleaved caspases and PARP, can further confirm the induction of apoptosis.[13][23]
Advanced Experimental Protocols
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[24][25][26][27][28] This is particularly useful for confirming the downstream effects of kinase inhibition or the induction of apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford or BCA assay.[28]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[26]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Calcium Mobilization Assay
This assay is used to screen for compounds that modulate the activity of G-protein coupled receptors, such as CXCR2.[7]
Protocol:
-
Cell Loading: Load cells overexpressing the target receptor (e.g., U87-CXCR2) with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add the pyrido[3,4-d]pyrimidine compound to the cells.
-
Ligand Stimulation: Stimulate the cells with the receptor's natural ligand (e.g., CXCL8 for CXCR2).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
Data Analysis: Determine the IC50 value of the compound by analyzing its ability to inhibit the ligand-induced calcium flux.
Conclusion
The evaluation of pyrido[3,4-d]pyrimidine compounds requires a multi-faceted approach utilizing a suite of cell-based assays. This guide provides a framework for researchers to systematically assess the biological activity of these promising therapeutic agents. By employing a combination of cytotoxicity, kinase inhibition, cell cycle, and apoptosis assays, researchers can gain a comprehensive understanding of a compound's potency and mechanism of action, thereby facilitating the identification and development of novel drug candidates.
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 21. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 23. Biological profile of new apoptotic agents based on 2,4-pyrido[2,3-d]pyrimidine derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. cusabio.com [cusabio.com]
A Head-to-Head Showdown: Evaluating Prominent Kinase Inhibitors in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of market-leading kinase inhibitors, focusing on their performance in preclinical and clinical settings. Through a comprehensive review of experimental data, we aim to furnish a clear, data-driven perspective to inform research and development decisions.
This guide delves into a comparative analysis of well-established kinase inhibitors targeting key signaling pathways implicated in cancer, including EGFR, BCR-ABL, and VEGFR. By presenting quantitative data in accessible tables and detailing the experimental methodologies, we offer a resource for evaluating the relative potency, selectivity, and clinical efficacy of these therapeutic agents.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Generational Comparison
The epidermal growth factor receptor (EGFR) is a key driver in non-small-cell lung cancer (NSCLC), and its inhibition has been a cornerstone of targeted therapy.[1][2] This section compares first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs).
Comparative Efficacy in EGFR-Mutated NSCLC
| Inhibitor Generation | Drug | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Notes |
| First-Generation | Gefitinib | 10.2 months[3] | 31.8 months[3] | 56.3% (as monotherapy)[1] | Compared to Osimertinib in the FLAURA trial.[3] |
| First-Generation | Erlotinib | 11.4 months[1] | 15.3 months[1] | - | Data from patients with poor performance status.[1] |
| Second-Generation | Afatinib | Favorable PFS and OS vs. other EGFR-TKIs in one study[1] | - | - | Irreversibly binds to the EGFR family of receptors.[1] |
| Third-Generation | Osimertinib | 18.9 months[3] | 38.6 months[3] | - | Demonstrated superiority over first-generation TKIs in the FLAURA trial.[3] Also showed longer PFS in patients with brain metastases.[3] |
Experimental Protocol: Cell Viability Assay
A common method to assess the efficacy of kinase inhibitors is the cell viability assay, which measures the number of living cells after treatment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR inhibitors in cancer cell lines.
Methodology:
-
Cell Culture: EGFR-mutated NSCLC cell lines (e.g., PC-9, H1975) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test inhibitors (e.g., Gefitinib, Erlotinib, Osimertinib) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: The results are normalized to untreated control cells, and IC50 values are calculated by fitting the data to a dose-response curve.
BCR-ABL Inhibitors: The Evolution of CML Treatment
The discovery of the BCR-ABL fusion gene as the driver of chronic myeloid leukemia (CML) led to the development of highly effective TKIs.[4][5] This section compares the first-generation inhibitor, Imatinib, with second-generation agents.
Comparative Efficacy in Chronic Phase CML
| Inhibitor Generation | Drug | Major Molecular Response (MMR) at 12 months | Complete Cytogenetic Response (CCyR) at 12 months | Notes |
| First-Generation | Imatinib (400 mg) | 22%[6] | 65%[6] | Standard first-line therapy.[5] |
| Second-Generation | Nilotinib (300 mg) | 44%[6] | 80%[6] | Showed superior efficacy to Imatinib in the ENESTnd trial.[6] |
| Second-Generation | Dasatinib | 46% | - | More potent than Imatinib.[5][7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Biochemical assays are crucial for determining the direct inhibitory activity of compounds on their target kinases.
Objective: To determine the IC50 of BCR-ABL inhibitors against the purified BCR-ABL kinase.
Methodology:
-
Reagents: Purified recombinant BCR-ABL kinase, a suitable peptide substrate, ATP, and the test inhibitors (e.g., Imatinib, Nilotinib, Dasatinib).
-
Assay Procedure: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays with [γ-32P]ATP or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[8][9][10]
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Targeting Angiogenesis
VEGFR signaling is a critical pathway in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11] Several multi-kinase inhibitors that target VEGFRs have been approved for various solid tumors.
Comparative IC50 Values of Multi-Kinase Inhibitors (nM)
| Kinase Target | Sorafenib | Regorafenib | Sunitinib | Pazopanib | Lenvatinib | Cabozantinib | Axitinib |
| VEGFR1 | 26 | 13 | - | 10 | 22 | - | 0.1 |
| VEGFR2 | 90 | 4.2 | 80 | 30 | 4 | 0.035 | 0.2 |
| VEGFR3 | 20 | 46 | 60 | 47 | 5.4 | 6 | 0.1 |
| PDGFRβ | 57 | 22 | 2 | 84 | 51 | - | 1.6 |
| c-KIT | 68 | 7 | 10 | 74 | - | 4.6 | 1.7 |
| RET | - | 1.5 | - | - | - | 5.2 | - |
| A hyphen (-) indicates that data was not readily available in the referenced source.[12] |
Experimental Protocol: Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor across a broad panel of kinases is essential to understand its potential for off-target effects.[10]
Objective: To determine the selectivity profile of a VEGFR inhibitor.
Methodology:
-
Kinase Panel: The inhibitor is tested against a large panel of purified kinases (e.g., >250 kinases) at a fixed concentration (e.g., 1 µM).[13]
-
Assay Format: A variety of in vitro kinase assay formats can be used, such as mobility shift assays or competitive binding assays.[8][14]
-
Data Collection: The percentage of inhibition for each kinase is determined.
-
IC50 Determination: For kinases that are significantly inhibited (e.g., >70% inhibition), a full dose-response curve is generated to determine the IC50 value.[14]
-
Selectivity Analysis: The selectivity of the inhibitor is evaluated by comparing its potency against the intended target (e.g., VEGFR2) versus other kinases in the panel.
References
- 1. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Critical Review of Trials of First-Line BCR-ABL Inhibitor Treatment in Patients With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crossfire-oncology.com [crossfire-oncology.com]
Docking Studies of 4-Substituted-2-Methylpyrido[3,4-d]pyrimidines in Kinase Active Sites: A Comparative Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-substituted-2-methylpyrido[3,4-d]pyrimidines and related pyridopyrimidine derivatives based on their docking studies within various kinase active sites. The following sections summarize key quantitative data, detail experimental protocols, and visualize relevant biological and experimental workflows to offer an objective overview of their potential as kinase inhibitors.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of substituted pyridopyrimidine derivatives has been evaluated against several key kinases implicated in cancer progression. The data, presented in the tables below, highlights the half-maximal inhibitory concentrations (IC50) of these compounds, providing a quantitative measure of their potency.
Table 1: EGFR Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line (IC50 in µM) | Reference |
| 25h | EGFRL858R | 1.7 | HCC827 (0.025) | [1] |
| EGFRL858R/T790M | 23.3 | H1975 (0.49) | [1] | |
| B1 | EGFRL858R/T790M | 13 | H1975 (0.087) | [2][3] |
EGFR (Epidermal Growth factor Receptor) is a tyrosine kinase that plays a crucial role in cell growth and proliferation. Mutations such as L858R and T790M are associated with cancer and resistance to therapy.
Table 2: PI3Kα/mTOR Dual Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | PI3Kα | single to double digit nM range | [4] |
| mTOR | single to double digit nM range | [4] |
PI3Kα (Phosphoinositide 3-kinase alpha) and mTOR (mammalian Target of Rapamycin) are key components of a signaling pathway that regulates cell growth, proliferation, and survival.
Table 3: TrKA Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µg/ml) | Reference |
| 7b | TrKA | 0.064 ± 0.0037 | [5] |
| 16c | TrKA | 0.047 ± 0.0027 | [5] |
| Larotrectinib (Standard) | TrKA | 0.034 ± 0.0021 | [5] |
TrKA (Tropomyosin receptor kinase A) is a receptor tyrosine kinase involved in the development and function of the nervous system and is a target in certain cancers.
Table 4: Mps1 Kinase Inhibitory Activity
Monopolar spindle 1 (Mps1) is a dual-specific kinase essential for the proper execution of chromosome biorientation and mitotic checkpoint signaling, making it a potential cancer treatment target.[6][7] While specific IC50 values for 4-substituted-2-methylpyrido[3,4-d]pyrimidines were not detailed in the search results, a series of novel pyrido[3,4-d]pyrimidine derivatives have been synthesized and shown to have high biological activity against Mps1.[6][7] One such inhibitor, BOS172722, has entered clinical trials.[7]
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of the presented data. Below are detailed protocols for key experiments.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to its target protein.
-
Protein Preparation: The crystal structure of the target kinase (e.g., EGFR, Mps1) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the pyrido[3,4-d]pyrimidine derivatives are drawn and converted to 3D structures. The ligands are then energy minimized.
-
Grid Generation: A grid box is defined around the active site of the kinase, typically centered on the co-crystallized inhibitor or key active site residues.
-
Docking Simulation: A docking program such as AutoDock is used to dock the prepared ligands into the defined grid box of the target protein. The program explores various conformations and orientations of the ligand within the active site.
-
Analysis: The results are analyzed based on the predicted binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the kinase active site.[6][7]
In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Assay Principle: The inhibitory activity of the compounds against EGFR is determined using an ELISA-based assay.
-
Procedure:
-
Recombinant human EGFR kinase is incubated with the test compounds at various concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[3]
-
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCC827, H1975, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum.[1][8]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[8]
Visualizing Pathways and Processes
To better understand the context and workflow of these docking studies, the following diagrams have been generated.
Caption: Simplified kinase signaling pathway inhibited by a pyridopyrimidine derivative.
Caption: General workflow for molecular docking studies.
References
- 1. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Unveiling the Off-Target Profile of BOS172722: A Novel Pyrido[3,4-d]pyrimidine-Based MPS1 Kinase Inhibitor
A detailed comparison guide for researchers and drug development professionals on the selectivity of the novel pyrido[3,4-d]pyrimidine inhibitor, BOS172722. This guide provides a quantitative analysis of its on- and off-target effects, detailed experimental methodologies, and visual representations of key cellular pathways and experimental workflows.
The pyrido[3,4-d]pyrimidine scaffold has emerged as a promising framework in the design of potent kinase inhibitors. A notable example is BOS172722, a novel, orally bioavailable inhibitor targeting the Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint crucial for proper chromosome segregation during mitosis.[1][2] While exhibiting high potency against its intended target, a comprehensive understanding of its off-target interactions is paramount for predicting potential side effects and guiding further clinical development. This guide offers a comparative analysis of BOS172722's activity on its primary target versus other kinases.
The MPS1 Signaling Pathway in Mitotic Regulation
MPS1 is a serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.[3] Its activation at unattached kinetochores initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-2-methylpyrido[3,4-d]pyrimidine was not located. The following guidance is based on the general principles for the safe handling and disposal of structurally similar halogenated heterocyclic compounds and chlorinated pyrimidines. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols to ensure full compliance with all federal, state, and local regulations. This document serves as a guide to best practices in the absence of compound-specific data.
The proper disposal of this compound is critical for maintaining laboratory safety and ensuring environmental protection. As with many specialized laboratory chemicals, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[1] Improper disposal, such as discarding in regular trash or pouring down the drain, is not a permissible practice for this class of chemical.[1]
Presumed Hazard Profile
Based on the safety data for structurally related compounds, this compound is presumed to present the following hazards.
| Hazard Statement | Common Observations in Related Compounds |
| Skin Irritation | Causes skin irritation.[2][3][4] |
| Eye Irritation | Causes serious eye irritation.[2][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] |
| Acute Toxicity | May be harmful if swallowed. |
Immediate first aid measures for exposure include rinsing the affected area with plenty of water.[2][3][4] If inhaled, move the individual to fresh air.[2][3][4] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2][3][4] For any significant exposure, seek immediate medical attention.
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, it is imperative to wear the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1]
| PPE Category | Specification |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield where splashing is a risk.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.[1] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[1][5] |
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica gel), as hazardous waste.[1]
-
This compound falls under the category of halogenated organic waste due to the presence of chlorine.[1]
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]
2. Waste Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred to glass to minimize the risk of breakage.[1]
-
Ensure the container is clearly and accurately labeled. The label must include the full chemical name, "this compound," and appropriate hazard warnings.[1] Abbreviations or chemical formulas are not acceptable.[1]
-
The name of the principal investigator or laboratory supervisor should also be on the label.[1]
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[1]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure secondary containment is used to capture any potential leaks.[1]
4. Disposal Request and Pickup:
-
Once the container is full, or if waste has been stored for an extended period, contact your institution's EHS department to arrange for a pickup.[1]
5. Decontamination of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[1]
Spill Response Protocol
In the event of a spill, immediate and decisive action is required to contain the area and prevent exposure.
| Step | Action |
| 1. Evacuate and Isolate | Immediately evacuate unnecessary personnel from the spill area. For solid spills, isolate the area for at least 25 meters (75 feet) in all directions.[5] |
| 2. Ventilate | Ensure the area is well-ventilated, preferably within a chemical fume hood.[5] |
| 3. Containment | Carefully dampen the solid spill material with water to prevent dust from becoming airborne.[5] |
| 4. Collection | Using absorbent paper dampened with water, carefully transfer the material into a suitable, labeled container for hazardous waste.[5] |
| 5. Decontamination | Wash all contaminated surfaces with a soap and water solution.[5] |
| 6. Dispose of Contaminated Materials | Place all contaminated cleaning materials and PPE in a vapor-tight plastic bag for disposal as hazardous waste.[5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow from waste generation to final EHS pickup.
References
Personal protective equipment for handling 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine. Adherence to these procedures is critical for ensuring personal safety and environmental protection in the laboratory.
Immediate Safety and Handling Protocols
When working with this compound, it is imperative to assume the compound is hazardous. Based on available safety data for the compound and structurally similar chemicals, appropriate personal protective equipment (PPE) must be worn at all times to prevent contact, inhalation, and ingestion.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE):
A summary of the required personal protective equipment is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly-fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary where splashing is a risk.[1][5] | Protects against eye contact which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and compatibility with chlorinated compounds should be confirmed.[1] | Prevents skin contact which can lead to irritation.[2] |
| Body Protection | A laboratory coat or fire/flame resistant and impervious clothing to prevent skin exposure.[1][5] | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if handling in a poorly ventilated area, if dust or aerosols are generated, or if exposure limits are exceeded.[1][5] | Prevents inhalation which may cause respiratory tract irritation.[4][6] |
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to minimize the generation and dispersal of dust. Use non-sparking tools.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all surfaces and equipment.
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[2][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][5]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation and remove all sources of ignition.[5]
-
Wear the appropriate PPE as outlined in the table above.
-
Absorb spills with an inert material (e.g., sand, vermiculite) and collect into a designated, sealed container for hazardous waste.[3]
-
Do not allow the chemical to enter drains or waterways.[3][5]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[1]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Waste Containerization:
-
Empty Container Disposal:
-
Empty containers that held the chemical must be triple-rinsed with a suitable solvent.[1]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing and allowing it to air-dry, the container may be disposed of as regular laboratory glass or plastic, depending on institutional policies.[1]
-
-
Waste Pickup and Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for disposal by a licensed hazardous waste management company.[3]
-
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
